Product packaging for Gadolinium telluride(Cat. No.:CAS No. 12160-99-5)

Gadolinium telluride

Cat. No.: B086467
CAS No.: 12160-99-5
M. Wt: 697 g/mol
InChI Key: XALRLIVCVHDVGE-UHFFFAOYSA-N
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Description

Gadolinium Telluride (GdTe) is an inorganic compound provided as a high-purity, crystalline powder, typically with a purity of ≥99% and an average particle size (APS) customizable in the 1-5 µM range . It crystallizes in a NaCl-type face-centered cubic (fcc) structure . This compound is of significant interest in advanced materials research, particularly for energy applications. A key area of study is its ability to spontaneously produce highly pure hydrogen (H₂) via water splitting under ambient conditions, without requiring external energy sources . Research indicates that GdTe exhibits an ultralow activation energy for this reaction, driven by a charge transfer mechanism from Tellurium to Gadolinium, resulting in a high hydrogen evolution rate . The material's surface forms a non-uniform oxide layer (Gd₂O₃) during the reaction, which assists the process, and the spent material can be recycled and reactivated through melting . Beyond energy research, this compound is also utilized in other advanced fields. It is available in the form of quantum dots for solar energy and advanced optical applications due to its narrow emission spectra . Furthermore, gadolinium-doped telluride systems, such as gadolinium-doped zinc telluride (ZnTe:Gd), are explored for their semiconductor properties and potential use in radiation detection technologies, leveraging gadolinium's large neutron capture cross-section . Important Note: This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd2Te3 B086467 Gadolinium telluride CAS No. 12160-99-5

Properties

InChI

InChI=1S/2Gd.3Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALRLIVCVHDVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Te].[Te].[Te].[Gd].[Gd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Gd2Te3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12160-99-5
Record name Gadolinium telluride (Gd2Te3)
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Record name Gadolinium telluride (Gd2Te3)
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Record name Gadolinium telluride
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Synthesis Methodologies for Gadolinium Telluride Compounds

Bulk Crystal Growth Techniques

Bulk crystal growth techniques are essential for producing large, high-quality crystals of gadolinium telluride compounds. These methods allow for detailed investigation of the material's intrinsic properties.

Induction Melting Synthesis of Gadolinium Monotelluride (GdTe)

Gadolinium monotelluride (GdTe) can be synthesized using the vacuum induction melting technique. researchgate.net This method involves taking stoichiometric amounts of high-purity gadolinium and tellurium and placing them in a quartz tube. researchgate.net The elements are then melted at a high temperature, such as 1500°C, under vacuum conditions (e.g., 1 x 10⁻⁵ mbar). researchgate.net Following the melting process, the compound is cooled to room temperature, often by quenching with an inert gas like argon. researchgate.net This process results in the formation of GdTe crystals. researchgate.netresearchgate.net The synthesis of these crystals is a key step for investigating their properties, such as their potential for spontaneous hydrogen production from water splitting. researchgate.netresearchgate.net

Stoichiometric Reaction Methods for Gadolinium Copper Tellurides (GdCuTe₂)

Gadolinium copper telluride (GdCuTe₂) is synthesized by combining stoichiometric ratios of gadolinium, copper, and tellurium. cornell.edu The process begins by mixing the elements in a glove box to prevent oxidation and sealing them in quartz tubes under vacuum. cornell.edu The sealed tubes are then heated in a furnace to 1050°C over ten hours, held at that temperature for six hours, and subsequently cooled to 750°C over three hours, where they are kept for 24 hours. cornell.edu To ensure homogeneity, the samples are then reground in a glove box and the heating process is repeated. cornell.edu This method is also used to create doped versions of the compound, such as gadolinium samarium copper telluride (Gd₁₋ₓSmₓCuTe₂) and gadolinium dysprosium copper telluride (Gd₁₋ₓDyₓCuTe₂), by including the desired dopant in the initial stoichiometric mixture. cornell.edu The resulting materials are of interest for their potential thermoelectric properties. cornell.edu

Thin Film Deposition Strategies

Thin film deposition techniques are employed to create thin layers of gadolinium-containing telluride compounds on various substrates. These films are integral to the development of electronic and optoelectronic devices.

Pulsed Laser Deposition (PLD) of Gadolinium-Doped Zinc Telluride (ZnTe:Gd) Films

Pulsed Laser Deposition (PLD) is a versatile method for fabricating thin films. soton.ac.uk For gadolinium-doped zinc telluride (ZnTe:Gd) films, a target of the desired material is ablated by a high-power pulsed laser, typically in the ultraviolet range. soton.ac.ukspectroscopyonline.com The ablated material forms a plasma plume that expands and deposits onto a heated substrate, such as quartz. soton.ac.ukspectroscopyonline.com The stoichiometry of the target material is often preserved in the resulting film, which is a significant advantage of the PLD technique. soton.ac.uk Researchers have used this method to create ZnTe:Gd films with a gadolinium concentration of 10%. spectroscopyonline.com These films serve as experimental models to analyze potential contaminant compounds in radiation detection semiconductors. spectroscopyonline.com The structural and chemical properties of the films can be characterized using techniques like X-ray photoelectron spectroscopy (XPS). spectroscopyonline.com

PLD Deposition Parameters for ZnTe:Gd
Parameter Value/Type
Target MaterialZnTe:Gd (10% Gd)
SubstrateQuartz spectroscopyonline.com
Deposition TechniquePulsed Laser Deposition (PLD) spectroscopyonline.com

Thermal Evaporation Methods for Gadolinium-Doped Zinc Telluride Thin Films

Gadolinium-doped zinc telluride (ZnTe:Gd) thin films can be prepared using the thermal evaporation method under vacuum. researchgate.net This technique involves heating the source material (ZnTe and Gd) in a vacuum chamber, causing it to evaporate and then condense onto a substrate. researchgate.netresearchgate.net Substrates such as glass and tellurium-doped gallium antimonide (GaSb:Te) have been used. researchgate.net Studies have shown that doping ZnTe with gadolinium leads to a reduction in the lattice parameter of the ZnTe. researchgate.net The optical properties are also affected; for instance, the optical band gap increases with the incorporation of gadolinium. researchgate.net For films on glass and GaSb:Te substrates, the band gap values were reported to be 2.19 eV and 2.29 eV, respectively. researchgate.net The presence of defects due to Gd doping has also been observed. researchgate.net

Properties of Thermally Evaporated ZnTe:Gd Films
Property Observation
Substrates UsedGlass, Te-doped GaSb researchgate.net
Effect on Lattice ParameterReduction with Gd doping researchgate.net
Optical Band Gap (on glass)2.19 eV researchgate.net
Optical Band Gap (on GaSb:Te)2.29 eV researchgate.net

Molecular Beam Epitaxy (MBE) for (Eu,Gd)Te Monocrystalline Layers

Molecular Beam Epitaxy (MBE) is a sophisticated technique used for growing high-quality monocrystalline thin layers of materials like (Eu,Gd)Te. icm.edu.plresearchgate.netnffa.eu This process occurs in an ultra-high vacuum environment where atomic or molecular beams of the constituent elements (europium, gadolinium, and tellurium) impinge on a heated substrate. nffa.eu For (Eu,Gd)Te, BaF₂ (111) is a commonly used substrate, often with a buffer layer like EuTe–PbTe to facilitate high-quality crystal growth. icm.edu.plresearchgate.net The growth is monitored in-situ using techniques such as Reflection High-Energy Electron Diffraction (RHEED). icm.edu.plresearchgate.net This method allows for precise control over the film thickness at a rate of about one monolayer per second. nffa.eu The resulting (Eu,Gd)Te layers exhibit n-type ferromagnetic semiconductor properties with high electron concentrations on the order of 10²⁰ cm⁻³. icm.edu.plresearchgate.net Structural characterization using X-ray diffraction and atomic force microscopy has confirmed the high crystal quality of these layers. icm.edu.plresearchgate.net

MBE Growth and Properties of (Eu,Gd)Te Layers
Parameter Details
SubstrateBaF₂ (111) with EuTe–PbTe buffer icm.edu.plresearchgate.net
Growth MonitoringIn-situ RHEED icm.edu.plresearchgate.net
Crystal QualityHigh, epitaxial growth icm.edu.plresearchgate.net
Electron Concentration~10²⁰ cm⁻³ icm.edu.plresearchgate.net
Ferromagnetic Transition Temp.~13 K icm.edu.plresearchgate.net

Nanomaterial Synthesis Approaches

The synthesis of gadolinium-containing telluride nanomaterials involves various sophisticated techniques aimed at producing materials with specific dimensionalities and properties. These methods are crucial for exploring the unique electronic and magnetic phenomena that emerge at the nanoscale.

Simplified Sol-Gel Technique for Doped Bismuth Telluride (Bi₂Te₃:Gd) Nanoparticles

A simplified sol-gel approach has been effectively utilized to synthesize gadolinium-doped bismuth telluride (Bi₂Te₃:Gd) nanoparticles. This method offers a low-temperature, cost-effective, and straightforward route for producing these nanomaterials.

In a typical synthesis, bismuth nitrate (B79036) and gadolinium nitrate are dissolved in ethylene (B1197577) glycol at room temperature. Separately, a sodium tellurite (B1196480) solution is prepared in ethylene glycol and then added to the bismuth and gadolinium precursor solution. The mixture is stirred to form a stable sol, which is subsequently heated to induce the formation of Gd-doped Bi₂Te₃ nanoparticles. This technique allows for precise control over the doping concentration by adjusting the initial molar ratios of the precursors. The resulting nanoparticles exhibit hexagonal structures and are promising for thermoelectric applications due to their potential for enhanced Seebeck coefficients and reduced thermal conductivity.

Scalable Fabrication of Atomically Thin this compound Nanosheets

Recent advancements have enabled the scalable fabrication of atomically thin this compound (GdTe) nanosheets. One prominent method is molecular beam epitaxy (MBE), which allows for the layer-by-layer growth of high-quality, single-crystal nanosheets on a suitable substrate, such as graphene-coated silicon carbide (Graphene/SiC).

The process involves the co-evaporation of high-purity gadolinium and tellurium sources in an ultra-high vacuum environment. By controlling the substrate temperature and the flux rates of the elemental sources, it is possible to grow atomically thin layers of GdTe. This technique provides precise control over the thickness of the nanosheets, which is crucial for tuning their electronic and magnetic properties. These atomically thin GdTe nanosheets are of significant interest for spintronic devices and as platforms for studying two-dimensional magnetism.

Doping and Intercalation Techniques in Telluride Systems

Doping and intercalation are powerful methods to modify the crystal structure and, consequently, the physical properties of telluride-based materials. Introducing gadolinium or other rare-earth elements can induce significant changes in their electronic and magnetic behaviors.

Gadolinium Doping in Lead Germanium Telluride (GeₓPb₁₋ₓTe)

Gadolinium has been explored as a dopant in the lead germanium telluride (GeₓPb₁₋ₓTe) system to manipulate its thermoelectric and magnetic properties. The doping is typically achieved during the synthesis of the bulk material, often through a high-temperature solid-state reaction.

In this process, stoichiometric amounts of germanium, lead, tellurium, and gadolinium are sealed in a quartz ampoule under vacuum and melted at high temperatures (around 1000°C). The molten mixture is then slowly cooled to form a homogeneous solid solution. The introduction of gadolinium into the GeₓPb₁₋ₓTe lattice can influence the carrier concentration and scattering mechanisms, which are key parameters for thermoelectric performance. Furthermore, the magnetic moments of the gadolinium ions can introduce interesting magnetic phenomena in this otherwise non-magnetic system.

Rare-Earth Doping (Sm, Dy) in Gadolinium Copper Tellurides (GdCuTe₂)

The layered compound gadolinium copper telluride (GdCuTe₂) serves as a host material for doping with other rare-earth elements like samarium (Sm) and dysprosium (Dy). This doping is investigated to understand its effects on the magnetic and electrical transport properties of the parent compound.

The synthesis of doped GdCuTe₂ is typically performed via a solid-state reaction. High-purity powders of gadolinium, copper, tellurium, and the respective dopant (Sm or Dy) are mixed in the desired stoichiometric ratios. The mixture is then pressed into a pellet and sealed in an evacuated quartz tube. The sealed tube is heated to a high temperature (e.g., 800-900°C) for an extended period to ensure a complete reaction and a homogeneous distribution of the dopant atoms within the GdCuTe₂ crystal lattice. Studies have shown that doping with Sm and Dy can alter the magnetic ordering temperature and the electrical resistivity of the material.

DopantEffect on Magnetic PropertiesEffect on Electrical Resistivity
Samarium (Sm) Modifies the antiferromagnetic orderingIncreases resistivity at low temperatures
Dysprosium (Dy) Induces complex magnetic behaviorSignificantly alters the temperature dependence of resistivity

**2.4.3. Gadolinium Intercalation in Transition Metal Dichalcogenides (e.g., GdₓTiS₂) **

Gadolinium can be intercalated into the van der Waals gaps of transition metal dichalcogenides, such as titanium disulfide (TiS₂), to create new materials with tunable electronic and magnetic properties. The intercalation process involves inserting gadolinium atoms between the layers of the host material.

One common method for intercalation is the reaction of the host material (TiS₂) with a solution of a gadolinium salt in a suitable solvent, often under inert conditions. Another approach involves the direct reaction of the elements at high temperatures. The amount of intercalated gadolinium (x in GdₓTiS₂) can be controlled by the reaction conditions. The introduction of gadolinium donates electrons to the TiS₂ layers, thereby increasing the carrier concentration and modifying the electronic band structure. The localized magnetic moments of the intercalated gadolinium atoms can also lead to the emergence of long-range magnetic order in the material.

Influence of Doping Site and Concentration on Material Formation

The introduction of foreign atoms, or dopants, into the crystal lattice of a host material is a fundamental technique used to tailor its physical and chemical properties. In the context of this compound and related compounds, doping is a critical process for enhancing characteristics such as thermoelectric performance and magnetic behavior. The specific location of the dopant atom within the host lattice (the doping site) and the amount of the dopant (the concentration) are pivotal factors that dictate the final properties of the material. Research into telluride-based systems demonstrates that these two parameters can be precisely controlled to engineer materials with desired functionalities.

The choice of doping site—whether the dopant substitutes a cation, occupies an anion position, or resides in an interstitial space—profoundly affects the electronic structure and crystal lattice of the host material. For instance, in telluride compounds, which often feature a primary cation and a tellurium anion, a dopant can replace either of these elements. This substitution alters local chemical bonds, introduces strain, and can create vacancies or other crystal defects.

Similarly, the concentration of the dopant is a crucial variable. At low concentrations, dopants may act as isolated impurity centers, subtly modifying electronic properties. As the concentration increases, dopant-dopant interactions can become significant, potentially leading to the formation of secondary phases, ordered defect structures, or dramatic shifts in electronic and magnetic behavior. aip.orgosti.gov

Research Findings on Doping Site and Concentration

Detailed studies on various telluride systems containing gadolinium have provided valuable insights into the roles of doping site and concentration.

In an investigation of gadolinium-doped germanium lead telluride (GePbTe), the hypothesis was tested that gadolinium could be doped into the tellurium (anion) site. rug.nl This study highlighted that the choice of doping site, in conjunction with the synthesis method, significantly influenced the material's thermoelectric properties, leading to a reduction in thermal conductivity. rug.nl In another study focusing on gadolinium copper telluride (GdCuTe₂), the gadolinium (cation) site was intentionally doped with either samarium (Sm) or dysprosium (Dy). cornell.edu The results showed a clear dependence on the dopant concentration, with higher doping levels leading to improved thermoelectric figures of merit. cornell.edu

Research on gadolinium-doped zinc telluride (ZnTe) revealed a complex relationship between dopant concentration and its incorporation into the lattice. At low concentrations, Gd doping led to a reduction in the ZnTe lattice constant. aip.org However, at higher concentrations (above 7%), the lattice constant remained stable while the material's band gap increased significantly. aip.org Theoretical calculations suggest that this behavior is due to the formation of defect complexes involving substitutional gadolinium ions and neighboring vacancies, indicating that the effective doping site and its impact are concentration-dependent. aip.org

Further studies on lead telluride (PbTe) doped with gadolinium showed that impurity concentrations ranging from 3x10¹⁸ to 5.3x10¹⁹ cm⁻³ were sufficient to induce a paramagnetic state in the material. osti.gov The analysis suggested that gadolinium is present in the Gd²⁺ state within the lead telluride lattice. osti.gov Theoretical work on bismuth telluride (Bi₂Te₃) co-doped with gadolinium and carbon further underscores the importance of the dopant site, showing that the total spin magnetic moment of the system is influenced by the relative positions of the dopant ions. ias.ac.in

The following interactive tables summarize the findings from various studies on gadolinium-containing telluride compounds, illustrating the effects of dopant, concentration, and site on material properties.

Table 1: Influence of Dopant Concentration in Gadolinium-Containing Tellurides

Host Material Dopant Concentration Observed Effects on Material Formation and Properties
GdCuTe₂ Sm, Dy 2% and 5% Doping on the Gd site decreased thermal conductivity and increased electrical conductivity. The 5% doped samples showed a higher thermoelectric figure of merit. cornell.edu
ZnTe Gd < 7% Reduction in the lattice constant with no significant change in the fundamental band gap. aip.org
ZnTe Gd > 7% The lattice constant becomes constant, while the band gap increases by as much as 50 meV. aip.org

Table 2: Influence of Doping Site in Gadolinium-Containing Tellurides

Host Material Dopant / Co-dopant Doping Site Observed Effects on Material Formation and Properties
Ge₀.₅₁Pb₀.₄₉Te Gd Cation (Ge/Pb) vs. Anion (Te) Doping was investigated at both sites; the anion site doping combined with a specific cooling method resulted in the lowest thermal conductivity. rug.nl
GdCuTe₂ Sm, Dy Gd site Doping at the gadolinium cation site was shown to be effective in modifying thermoelectric properties. cornell.edu
ZnTe Gd Zn site (substitutional) Theoretical models suggest defect complexes involving substitutional Gd ions and neighboring vacancies explain the observed lattice contraction. aip.org

Structural Characterization and Crystallography of Gadolinium Telluride Compounds

Crystal Structures and Phase Transitions

The arrangement of atoms in the crystal lattice of gadolinium tellurides dictates many of their macroscopic properties. These compounds can exist in several crystal systems, including orthorhombic, rhombohedral, and layered van der Waals structures.

Gadolinium sesquitelluride (Gd₂Te₃) primarily crystallizes in an orthorhombic crystal system. researchgate.netmaterialsproject.orgmatweb.com It is isostructural with stibnite (B1171622) (Sb₂S₃) and belongs to the Pnma space group. researchgate.netmaterialsproject.org In this structure, there are two distinct gadolinium (Gd³⁺) sites and three tellurium (Te²⁻) sites. materialsproject.org One Gd³⁺ ion is coordinated with seven Te²⁻ atoms, forming distorted pentagonal bipyramids, while the second Gd³⁺ ion has an 8-coordinate geometry. materialsproject.org This orthorhombic phase is reported to be a semimetal with an antiferromagnetic ground state. researchgate.netnih.gov

While orthorhombic is the well-documented structure for Gd₂Te₃, reports on a monoclinic phase for this specific compound are not prevalent in the reviewed literature. However, related compounds, such as LnAsTe (where Ln can be Gd), have been identified with a monoclinic space group (P21/c), suggesting that phase variations can occur within this family of materials. researchgate.net

Table 1: Reported Orthorhombic Lattice Parameters for Gd₂Te₃

a (Å) b (Å) c (Å) Space Group Source
12.009(9) 4.3012(6) 11.818(2) Pnma researchgate.net
4.34 11.95 12.07 Pnma materialsproject.org
~12.0 4.29 11.75 Orthorhombic researchgate.net

Gadolinium tritelluride (GdTe₃) is a layered quantum material that crystallizes in a weakly orthorhombic structure with the space group Cmcm. nih.gov The structure is characterized by alternating double layers of tellurium square-net sheets separated by corrugated gadolinium-telluride (GdTe) slabs. nih.gov A significant feature of the GdTe₃ crystal structure is the van der Waals (vdW) gap between adjacent tellurium layers. nih.govnih.gov This weak interlayer bonding allows the material to be mechanically exfoliated into two-dimensional (2D) thin flakes. nih.govaps.org The layered nature and the large lattice constant along the c-axis compared to the a- and b-axes underscore its quasi-2D characteristics. nih.gov

Bismuth telluride (Bi₂Te₃) is a well-known thermoelectric material that possesses a rhombohedral crystal structure with the space group R-3m. researchgate.net When doped with the rare-earth metal gadolinium, the resulting compound (Bi₂Te₃:Gd) maintains the rhombohedral structure of the host material. researchgate.netwebelements.comrug.nl This structural integrity is confirmed through X-ray diffraction (XRD) analyses, which show that the primary diffraction peaks correspond to the rhombohedral phase of Bi₂Te₃ even after Gd incorporation. researchgate.netwebelements.comrug.nlmaterialsproject.org The preservation of the crystal structure is crucial for tuning the thermoelectric properties of Bi₂Te₃ without inducing disruptive phase changes.

The layered structures inherent to compounds like GdTe₃ result in significant quasi-two-dimensional (quasi-2D) anisotropy. aps.org This anisotropy arises from the strong in-plane atomic bonds within the layers compared to the weak van der Waals forces that hold the layers together. In such quasi-2D magnets, the distance between magnetic ions (like Gd) in the basal plane is considerably smaller than the distance along the stacking axis (c-axis). aps.org This structural arrangement leads to a hierarchy of exchange interactions, where the intralayer couplings are typically much stronger than the interlayer ones. aps.org This weak interlayer coupling is a defining characteristic of van der Waals materials and is responsible for their anisotropic physical properties and the ability to be exfoliated into thin 2D sheets.

Lattice Parameters and Structural Modifications

The introduction of dopant atoms into a host crystal lattice can induce significant structural modifications, most notably changes in the lattice parameters.

Studies on gadolinium-doped zinc telluride (ZnTe:Gd) have shown that the incorporation of Gd into the ZnTe host lattice leads to a reduction in the lattice constant. researchgate.netmaterialsproject.orgmatweb.com This phenomenon is observed even when only a small amount of Gd is introduced. researchgate.netmaterialsproject.org Theoretical calculations suggest that this lattice contraction is not due to simple substitution of Zn ions by larger Gd ions, but rather can be attributed to the formation of defect complexes. researchgate.netmaterialsproject.org These complexes are thought to involve substitutional Gd ions paired with neighboring vacancies in the host crystal lattice, which effectively causes the unit cell to shrink. researchgate.netmaterialsproject.org However, as the doping level of Gd increases beyond a certain threshold (e.g., >7%), the lattice constant becomes more or less constant. researchgate.netmaterialsproject.org

Table 2: Effect of Gd Doping on ZnTe Lattice Constant

Material Doping Level Observation Attributed Cause Source
ZnTe:Gd Low concentration Reduction in lattice constant Formation of defect complexes (substitutional Gd + vacancies) researchgate.net, materialsproject.org
ZnTe:Gd High concentration (>7%) Lattice constant becomes relatively constant Saturation of defect complex formation researchgate.net, materialsproject.org

Structural Disorder Induced by Dopants

The introduction of dopant atoms into the crystal lattice of gadolinium telluride compounds can induce significant structural disorder. This disorder arises from several factors, including the mismatch in ionic radii between the host and dopant atoms, the formation of various point defects, and the potential for the dopant to alter the local chemical bonding environment.

In studies involving the doping of telluride-based semiconductors, such as gadolinium-doped zinc telluride (ZnTe), it has been observed that the incorporation of gadolinium (Gd) atoms leads to a reduction in the lattice parameter. researchgate.net This is contrary to what would be expected based on the larger ionic radius of Gd compared to the host cations. aip.org Theoretical calculations suggest that this lattice contraction is not due to simple substitution but rather to the formation of defect complexes involving substitutional Gd ions and neighboring vacancies. aip.orgresearchgate.net The presence of these defect complexes introduces a significant degree of local structural disorder. aip.org

In the context of gadolinium copper telluride (GdCuTe₂), doping on the gadolinium site with elements like samarium (Sm) or dysprosium (Dy) is intentionally performed to introduce structural disorder. cornell.edu This induced disorder, along with other factors, is expected to have a beneficial effect on the thermoelectric properties of the compound by, for example, reducing thermal conductivity. cornell.edu

The nature and extent of the structural disorder are highly dependent on the dopant concentration. At low doping levels, the formation of isolated defects or small defect complexes may dominate. However, as the dopant concentration increases, the interactions between defects become more significant, potentially leading to more complex structural arrangements and even the formation of secondary phases. aip.orgcornell.edu

Defect Chemistry and Non-stoichiometry

The defect chemistry and non-stoichiometry of this compound compounds are critical in determining their electronic and structural properties. These aspects are particularly influenced by the presence of dopants and the intrinsic tendency of the material to form point defects such as vacancies and interstitials.

Role of Vacancies and Defect Complexes in Doped Tellurides

Vacancies and defect complexes play a pivotal role in the behavior of doped tellurides. In gadolinium-doped semiconductors, the interaction between the dopant atoms and native defects, particularly vacancies, is a key factor. aip.orgresearchgate.net Theoretical and experimental studies on Gd-doped ZnTe have shown that the observed changes in material properties cannot be explained by isolated substitutional Gd ions alone. Instead, the formation of defect complexes involving Gd ions and neighboring vacancies is crucial. aip.orgresearchgate.net

For instance, the unexpected decrease in the lattice constant of ZnTe upon Gd doping is attributed to the formation of defect complexes such as a substitutional Gd ion paired with a zinc or tellurium vacancy (Gd_Te + V_Zn, Gd_Te + V_Te, or Gd_Zn + V_Te). aip.org These complexes introduce local strain fields and alter the electronic structure in ways that differ from isolated point defects.

The concentration and type of vacancies can also be influenced by the doping level. In some cases, a deficiency of one of the constituent elements, such as tellurium, can occur at low dopant concentrations. aip.org This non-stoichiometry can be affected by the dopant, as the introduction of Gd can increase the sticking coefficient of Te during film deposition, leading to changes in the composition and the types of defect complexes formed. aip.org Furthermore, the formation of defect complexes can impact the material's electronic properties by introducing deep levels within the band gap, which can act as recombination centers or trapping sites. mpg.de In some systems, the interaction between dopants and oxygen vacancies is a key factor in controlling electrical and mechanical properties. biowings.euarxiv.org

The intentional introduction of vacancies through doping is a strategy used to engineer material properties. For example, in thermoelectric materials like lead telluride (PbTe) alloyed with germanium telluride (GeTe), doping with gadolinium can create additional point defects, leading to a reduction in thermal conductivity. rug.nl The presence of intrinsic vacancies, such as Ge vacancies in GeTe, already contributes to a high carrier concentration, and doping can further modify this defect landscape. rug.nl

Self-Compensation Mechanisms in Gadolinium-Doped Semiconductors

Self-compensation is a phenomenon in semiconductors where the introduction of a dopant intended to create a specific type of charge carrier (e.g., n-type or p-type) is counteracted by the spontaneous formation of native defects that have the opposite charge. semi.ac.cnwright.edu This mechanism can severely limit the doping efficiency and is a significant challenge in achieving desired electronic properties in many semiconductor materials. semi.ac.cn

In the context of gadolinium-doped semiconductors, self-compensation plays a critical role. Theoretical studies on Gd-doped ZnTe suggest that at low Gd concentrations, the insensitivity of the band gap to the dopant concentration can be explained by the self-compensation of defects. aip.orgresearchgate.net This implies that the donor-like defects introduced by gadolinium are compensated by the formation of acceptor-like native defects, such as vacancies or defect complexes. aip.org

Several mechanisms can contribute to self-compensation, including:

Formation of Native Point Defects: The spontaneous creation of vacancies, interstitials, or antisite defects that compensate for the dopant's electrical activity. semi.ac.cn

Formation of Dopant-Vacancy Pairs: The dopant atom can form a complex with a native vacancy, which may have a different electronic character than the isolated dopant. semi.ac.cn

Amphoteric Behavior of the Dopant: The dopant atom itself may incorporate into different lattice sites with different electrical activities, leading to self-compensation. aps.org

The extent of self-compensation can be influenced by factors such as the dopant concentration, growth temperature, and the chemical potential of the constituent elements. aps.org At higher dopant concentrations, the self-compensation mechanism can become more pronounced, sometimes leading to a pinning of the Fermi level and a saturation or even a decrease in the free carrier concentration. aps.org Understanding and controlling these self-compensation mechanisms are crucial for the successful application of gadolinium-doped semiconductors in electronic and optoelectronic devices.

Microstructural and Surface Analysis

The microstructural and surface characteristics of this compound compounds are fundamental to understanding their physical properties and potential applications. Techniques that probe the material's structure at the micro and nanoscale are therefore essential.

Exfoliation of Ultrathin Flakes (<10 nm) from Layered Gadolinium Tellurides

Gadolinium tritelluride (GdTe₃) is a van der Waals (vdW) material, characterized by strong in-plane atomic bonds and weak out-of-plane vdW forces. scitechdaily.comnih.gov This layered crystal structure allows for the mechanical exfoliation of bulk crystals into ultrathin flakes. scitechdaily.comnih.gov This process, often facilitated by methods as simple as using adhesive tape, enables the isolation of layers with thicknesses down to a few nanometers. scitechdaily.com

Research has successfully demonstrated the exfoliation of GdTe₃ down to ultrathin flakes with thicknesses below 10 nm. scitechdaily.com In some instances, flakes as thin as three monolayers, corresponding to approximately 3.8 nm, have been achieved. nih.govresearchgate.net This ability to produce two-dimensional (2D) and quasi-2D materials from bulk GdTe₃ is significant for exploring novel physical phenomena and for the fabrication of advanced electronic and spintronic devices. scitechdaily.comnih.gov

The exfoliation of GdTe₃ is particularly noteworthy because it retains its unique properties even in thin-flake form. nih.govresearchgate.net For example, thin flakes of around 20 nm have been shown to maintain a relatively high carrier mobility. nih.gov This preservation of properties in the 2D limit makes GdTe₃ a promising platform for studying the thickness dependence of phenomena such as charge density waves (CDWs) and for applications in areas like magnetic twistronic devices. scitechdaily.comnsf.gov The ability to exfoliate GdTe₃ places it in a select group of high-mobility layered materials that includes graphite (B72142) and black phosphorus. scitechdaily.comnih.gov

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for the morphological and structural analysis of this compound compounds. measurlabs.come3s-conferences.org

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. measurlabs.comthermofisher.com In the study of this compound, SEM is used to visualize the surface of crystals and films, revealing features such as surface smoothness, grain structure, and the presence of any microscale defects or secondary phases. nih.govmdpi.com For example, SEM images have been used to confirm the smooth surface of synthesized GdTe crystals. nih.gov The technique is also valuable for inspecting the results of exfoliation, providing a larger field of view to assess the distribution and size of the exfoliated flakes. measurlabs.com

High-Resolution Transmission Electron Microscopy (HRTEM) offers even higher magnification and resolution, capable of imaging the atomic structure of materials. measurlabs.comusm.my HRTEM allows for the direct visualization of the crystal lattice, enabling the identification of crystallographic orientation, the characterization of defects such as dislocations and stacking faults, and the analysis of interfaces. usm.my In the context of this compound, HRTEM has been instrumental in analyzing the nanoscale products of reactions. For instance, after the reaction of GdTe with water, HRTEM analysis of the resulting particles revealed the formation of a non-uniform amorphous oxide layer on the crystalline GdTe surface. nih.gov This level of detail is crucial for understanding reaction mechanisms and the atomic-scale structure of the material.

Atomic Force Microscopy (AFM) for Surface Roughness and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. atriainnovation.commeasurlabs.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nanoscientific.org Forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. eag.com This method allows for the quantitative measurement of surface features and roughness with sub-nanometer vertical resolution and lateral resolution of a few nanometers. atriainnovation.comeag.com

In the study of this compound (GdTe) compounds, AFM is instrumental in characterizing the surface morphology of thin films and exfoliated nanosheets. For instance, analysis of two-dimensional (2D) Gd₂Te₃ sheets exfoliated and drop-casted onto a Si substrate reveals their topography and thickness. researchgate.net AFM imaging and corresponding line profiles can confirm the successful exfoliation and determine the thickness of the resulting nanosheets. researchgate.net One study found that exfoliated Gd₂Te₃ sheets had a thickness of approximately 4 nm, which corresponds to about 3-4 monolayers. researchgate.net

The surface roughness of materials, a key parameter influencing device performance, can be accurately quantified using AFM. aip.orgresearchgate.net For this compound, AFM analysis has shown that applying coatings of its nanosheets can increase the surface roughness of a substrate, which can be beneficial for applications such as enhancing the contact area in energy harvesting devices. researchgate.net The analysis of surface morphology also reveals the shape and distribution of crystalline structures on the surface. tib.eu For example, AFM has been used to identify atomically thin triangular sheets of Gd₂Te₃, which is consistent with the material's crystal structure. researchgate.net

Below is a table summarizing typical parameters measured by AFM for surface characterization.

ParameterDescriptionTypical Application for this compound
Root Mean Square (RMS) Roughness (Rq) The standard deviation of the surface height profile from the mean line. researchgate.netQuantifying the smoothness of GdTe thin films or the increased roughness after coating a substrate. researchgate.netharvard.edu
Average Roughness (Ra) The arithmetic average of the absolute values of the profile height deviations from the mean line. researchgate.netAssessing the overall surface texture and uniformity of GdTe layers.
Maximum Peak to Valley Height (Rt) The vertical distance between the highest and lowest points on the surface. researchgate.netIdentifying the extent of surface irregularities, such as large crystallites or defects.
Morphology The qualitative 3D visualization of the surface, showing the shape, size, and arrangement of features. tib.euObserving the structure of exfoliated Gd₂Te₃ nanosheets, such as their triangular shape. researchgate.net
Line Profile A cross-sectional view of the surface topography along a specific line.Measuring the thickness of individual Gd₂Te₃ nanosheets. researchgate.net

This table is a representative summary of AFM parameters and their applications based on general AFM literature and specific findings for this compound compounds.

Formation of Non-uniform Oxide Layers (Gd₂O₃) on this compound Surfaces

This compound is susceptible to oxidation, leading to the formation of gadolinium oxide (Gd₂O₃) on its surface, particularly when exposed to air or water. researchgate.netmade-in-china.com This oxidation is not uniform, resulting in a patchy or non-uniform oxide layer. researchgate.net

Research involving the interaction of GdTe with water has demonstrated the formation of Gd₂O₃ as a reaction product. researchgate.netresearchgate.net High-resolution transmission electron microscopy (HRTEM) has been used to directly visualize the GdTe surface, revealing the presence of non-uniform oxide layers. researchgate.net These layers are often observed alongside the parent GdTe and other reaction products like gadolinium tritelluride (Gd₂Te₃). researchgate.net

The presence of these multiple phases after reaction is confirmed by X-ray diffraction (XRD) analysis. XRD patterns of GdTe that has reacted with water show peaks corresponding to GdTe, Gd₂Te₃, and the cubic phase of Gd₂O₃. researchgate.netbeilstein-journals.org This indicates a chemical transformation on the surface of the material. Similarly, X-ray photoelectron spectroscopy (XPS) studies on related compounds, such as gadolinium-doped zinc telluride (ZnTe:Gd), confirm the formation of surface oxides like TeO₂ and gadolinium compounds upon atmospheric exposure. spectroscopyonline.com

The formation of a stable Gd₂O₃ layer is a thermodynamically driven process. researchgate.net In the presence of water, gadolinium atoms at the surface can react to form Gd₂O₃. researchgate.net This oxidation process is a critical characteristic of the material, influencing its chemical stability and performance in applications where it is exposed to ambient conditions. researchgate.netmade-in-china.com The non-uniformity of the oxide layer suggests that the oxidation may initiate at defect sites or specific crystal facets that are more reactive. researchgate.net

The table below details the compounds identified on the surface of this compound after exposure to oxidative environments, as determined by various analytical techniques.

Analytical TechniqueCompound IdentifiedPhase/StructureSource
HRTEM Gadolinium OxideNon-uniform layer researchgate.net
XRD This compoundParent Material researchgate.net
XRD Gadolinium TritellurideReaction Product researchgate.net
XRD Gadolinium OxideCubic (Gd₂O₃) researchgate.netbeilstein-journals.org
XPS (on related ZnTe:Gd) This compoundGd₂Te₃ spectroscopyonline.com
XPS (on related ZnTe:Gd) Tellurium DioxideTeO₂ spectroscopyonline.com

This table summarizes findings from studies on the oxidation of this compound and related compounds.

Electronic Structure and Carrier Transport Phenomena in Gadolinium Tellurides

Electronic Band Structure Calculations and Characterization

Theoretical modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the electronic properties of gadolinium tellurides. These calculations provide foundational insights into the materials' intrinsic characteristics, such as band gaps, orbital compositions, and the influence of relativistic and correlation effects.

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic makeup of gadolinium-based telluride compounds. mdpi.comresearchgate.net For instance, DFT calculations predict that gadolinium telluride (GdTe) possesses attributes that give it ultralow activation energy for certain chemical reactions, a property linked to its electronic configuration. researchgate.net In the ternary system TlGdTe₂, DFT studies have calculated an indirect band gap of 0.56 eV. mdpi.com Research into related compounds like GdBiTe₃ shows that it is typically metallic, but a band gap can be induced through strain; compressive strain of up to -5.0% can open a gap of 0.1 eV. aip.org

The nature of the orbitals contributing to the band edges is critical for understanding the material's electronic behavior. In TlGdTe₂, the valence band maximum is primarily formed by the p-states of tellurium, while the conduction band minimum is a composite of thallium (Tl) p-states and gadolinium (Gd) d-states. mdpi.com For GdTe, the d-orbitals of gadolinium and the p-orbitals of tellurium are key to its surface charge distribution and chemical activity. researchgate.net Similarly, in gadolinium nitrides (GdN), a related compound, the conduction band is mainly composed of Gd 5d states and the valence band of N 2p states, highlighting a common trend in rare-earth compounds. researchgate.net Some gadolinium tellurides, like Gd₂Te₃, are considered semi-metallic. unitn.it

Band Gap Data for this compound Systems
CompoundCalculation/ConditionBand Gap (eV)Nature
TlGdTe₂DFT0.56Indirect Semiconductor mdpi.com
GdBiTe₃DFT (Unstrained)0.0Metallic aip.org
GdBiTe₃DFT (-5.0% Strain)0.1Semiconductor aip.org
Gd₂Te₃--Semi-metallic unitn.it

The specific locations and compositions of the valence band maxima (VBM) and conduction band minima (CBM) dictate the electronic and optical properties of semiconductors. In TlGdTe₂, calculations show that the VBM is formed by the p-states of the chalcogen (tellurium), while the CBM arises from a combination of Tl p-states and Gd d-states. mdpi.com For GdBiTe₃, the VBM is located around the T point of the Brillouin zone, and the CBM is found along the symmetry line between the T and Γ points. aip.org The alignment of these band edges is also a crucial factor in the functional properties of these materials, such as the electrocatalytic activity observed in two-dimensional Gd₂Te₃. acs.org

Due to the presence of heavy elements like gadolinium and tellurium, and the strongly correlated nature of Gd's 4f electrons, standard DFT calculations are often insufficient. It is crucial to include corrections for spin-orbit coupling (SOC) and on-site Coulomb interactions (Hubbard U). mdpi.comresearchgate.net Theoretical studies on TlGdTe₂ emphasize the importance of incorporating both SOC and Hubbard U corrections in the calculations to accurately describe the system. mdpi.com

The LDA+U and GGA+U methods, which add the Hubbard U term, are considered the most suitable approaches for describing the electronic and magnetic structures of materials containing gadolinium. researchgate.net These methods are essential for correctly positioning the occupied and empty 4f states. researchgate.net For f-electron systems in general, SOC can induce a splitting of the f-electron bands at the Fermi level, which can significantly impact material properties. arxiv.org In calculations for Gd₂Te₃, a Hubbard U parameter (Ueff) of 6 eV has been used for the Gd f-states to better approximate the electronic exchange correlations. unitn.it

Carrier Concentration and Mobility Investigations

The performance of electronic devices is fundamentally tied to the concentration of charge carriers and their mobility. Gadolinium tellurides, particularly in their layered forms, have demonstrated exceptional carrier transport properties.

Gadolinium tritelluride (GdTe₃) has been identified as a layered van der Waals material possessing an exceptional combination of properties: it is magnetic, easily exfoliable, and exhibits the highest electronic mobility among all known layered magnetic materials. eurekalert.orgprinceton.edu Experimental measurements have recorded a carrier mobility exceeding 60,000 cm²/V·s. eurekalert.orgprinceton.edu This value is remarkably high when compared to the mobility in other magnetic materials, which is often only a few hundred cm²/V·s. eurekalert.orgprinceton.edu This high mobility means that electrons can travel at high speeds with minimal scattering, which is a critical factor for reducing heat dissipation in electronic devices. eurekalert.orgeurekalert.org The intriguing properties of GdTe₃ make it an ideal platform for exploring the interplay between charge density waves, superconductivity, and antiferromagnetic orders. aip.org

Electron Mobility in GdTe₃ Compared to Other Magnetic Materials
MaterialReported Mobility (cm²/V·s)
Gadolinium Tritelluride (GdTe₃)> 60,000 eurekalert.orgprinceton.edu
Typical Layered Magnetic Materials~100s eurekalert.orgprinceton.edu

The extraordinarily high electron mobility in GdTe₃ is attributed to minimal electron scattering, allowing for near-ballistic transport. eurekalert.orgprinceton.edu The achievement of these high mobility values was significantly aided by a two-year effort to refine the purity of the material's crystals, which amplified the pronounced quantum oscillations observed in the material. eurekalert.orgprinceton.edu The underlying reason for the high mobility is rooted in the material's chemical structure and bonding arrangement. eurekalert.orgprinceton.edu

In magnetic materials, carrier mobility can be influenced by spin-related phenomena. For instance, the suppression of spin-disorder scattering, which can be achieved with an external magnetic field, is known to enhance electrical conductivity and, by extension, carrier mobility. nih.gov While not specifically detailed for GdTe₃, this mechanism is relevant for magnetic conductors. Furthermore, in related chalcogenide systems like gadolinium selenides, a low deformation potential has been linked to enhanced electron mobility, suggesting a possible contributing factor in the telluride counterparts. ntu.edu.sgosti.gov

p-type Charge Carrier Domination in this compound Surfaces

Recent studies utilizing Density Functional Theory (DFT) calculations have revealed insights into the surface conductivity of this compound (specifically Gd2Te3). These calculations indicate that the high electrical conductivity observed at the (112) surface of Gd2Te3 is primarily due to the dominance of p-type charge carriers. arxiv.orgresearchgate.net This finding is crucial for understanding the electronic behavior of nanostructures and thin films of this material, particularly in applications like nanogenerators where the interaction between the material's surface and an ionic solution generates electrical potential. arxiv.org The presence of p-type carriers (holes) as the majority charge carriers dictates the nature of the electrical response at the material's surface. arxiv.orgresearchgate.net

Effect of Doping on Carrier Concentration in Telluride Semiconductors

Doping is a fundamental technique used to control the electrical properties of semiconductors by introducing impurity atoms into the crystal lattice. In telluride-based semiconductors, this process is critical for tuning the carrier concentration to optimize performance in applications such as thermoelectrics.

For instance, in tin telluride (SnTe), which typically suffers from a high intrinsic carrier concentration, doping with gadolinium has been shown to be an effective method for reducing the number of charge carriers. researchgate.net Gadolinium, acting as an n-type dopant, can lower the carrier concentration to values as low as 7.6 × 10¹⁸ cm⁻³. researchgate.net Similarly, in lead telluride (PbTe), doping with gadolinium can influence the free carrier concentration, which is attributed to the variable valence states of the gadolinium ions. researchgate.net

In the context of bismuth telluride (Bi2Te3), a well-known thermoelectric material, doping with gadolinium is also explored to modify its properties. scientific.netresearchgate.net The goal of doping in these materials is often to achieve an optimal carrier concentration, typically in the range of 10¹⁹–10²¹ cm⁻³, which is a key factor in maximizing the thermoelectric figure of merit (ZT). rug.nl Doping can also lead to a decrease in carrier mobility due to increased ionized impurity scattering, a trade-off that must be managed. rug.nl For example, substituting Gd³⁺ ions for Eu²⁺ in europium telluride transforms it from an insulator to an n-type ferromagnetic material with a high carrier concentration of approximately 10²⁰ cm⁻³. psu.edu

Electrical Conductivity and Resistivity Studies

AC and DC Electrical Conductivity as a Function of Frequency and Temperature

The electrical conductivity of gadolinium-containing tellurides exhibits clear dependencies on both temperature and the frequency of the applied electric field.

AC Conductivity: In gadolinium-doped bismuth telluride (Bi2Te3), the AC conductivity has been observed to increase with rising frequency over a range of 20Hz to 3MHz. scientific.netresearchgate.net This behavior is a common characteristic of disordered solids and is often described by Jonscher's universal power law. arxiv.org The increase in conductivity with frequency is attributed to hopping mechanisms, where charge carriers move between localized states. arxiv.org At higher frequencies, these hopping processes become more dominant, leading to enhanced conductivity. scientific.netresearchgate.net

DC Conductivity: The DC conductivity of these materials is strongly influenced by temperature. In composites of gadolinium-modified bismuth ferrite-lead zirconate, the DC conductivity increases with a rise in temperature, indicating a thermally activated conduction process. arxiv.org This behavior is typical for semiconductors, where higher temperatures provide sufficient energy to excite more charge carriers into the conduction band or increase their mobility. arxiv.org Studies on lead vanadate (B1173111) glasses also show that DC conductivity is a thermally activated process. science.gov The relationship between temperature and conductivity often points to the underlying conduction mechanism, such as small polaron hopping, which is suggested by low activation energies. arxiv.org

Correlation Between Resistivity and Magnetic Transitions

A strong correlation exists between electrical resistivity and magnetic transitions in gadolinium tellurides and related compounds. This is particularly evident in the behavior of resistivity near the magnetic ordering temperature.

In gadolinium tritelluride (GdTe3), which exhibits antiferromagnetic (AFM) ordering below approximately 12 K, the electrical resistivity is influenced by this magnetic transition. inl.govresearchgate.net Similarly, in gadolinium selenide (B1212193) (Gd2Se3), the resistivity shows a sharp peak at the Néel temperature (T_N ≈ 11 K), which is characteristic of enhanced magnetic scattering of charge carriers near the point of magnetic ordering where spin fluctuations are strongest. arxiv.org An upturn in resistivity can even be observed at temperatures much higher than T_N, implying that significant magnetic scattering persists well into the paramagnetic state. arxiv.org

This phenomenon is not unique to gadolinium compounds. In gadolinium-dysprosium alloys, anomalies in the resistance-temperature curves are used to identify magnetic phase transitions. aps.org The portion of resistivity caused by the scattering of conduction electrons by the disordered magnetic spins of the ions is known as spin-disorder resistivity. aps.org In n-type (Eu,Gd)Te, a decrease in temperature towards the Curie temperature results in an increase in resistance due to scattering on spin moments. psu.edu The application of a magnetic field can suppress this spin scattering, leading to a large negative magnetoresistance. psu.eduarxiv.org

Quantum Phenomena and Electronic Correlations

Quantum Oscillations in Gadolinium Tritelluride (GdTe3)

Gadolinium tritelluride (GdTe3) is a quantum material that exhibits prominent quantum oscillations, which are periodic variations in physical properties like magnetoresistance in response to a magnetic field. eurekalert.org These oscillations, also known as Shubnikov-de Haas (SdH) or de Haas-van Alphen (dHvA) effects, are a direct consequence of the quantization of electron orbits (Landau levels) in a magnetic field and serve as a powerful tool to map the Fermi surface of a material.

GdTe3 is distinguished by its exceptionally high carrier mobility, exceeding 60,000 cm²/V·s, which is among the highest for any known layered magnetic material. eurekalert.orgsciencedaily.com This high mobility allows electrons to travel at high speeds with minimal scattering, which makes the quantum oscillations particularly pronounced and observable even without the highly specialized equipment typically required. eurekalert.orgsciencedaily.com

The Fermi surface of GdTe3 is partially gapped due to a charge density wave (CDW) that forms below a transition temperature of approximately 377 K. researchgate.netaip.org The remaining ungapped portions of the Fermi surface give rise to the observed quantum oscillations. ru.nl The frequencies of these oscillations are similar to those found in other rare-earth tritellurides like NdTe3, suggesting a comparable Fermi surface geometry. ru.nl The study of these oscillations provides crucial information about the electronic band structure, carrier pocket sizes, and the effects of phenomena like charge and spin density waves on the electronic properties of the material. researchgate.netru.nl The material has also been central to the first observation of an axial Higgs mode, a new type of quasi-particle, which manifests as a quantum excitation of the CDW state. princeton.edu

Electronic Structure of Magnetic Topological Insulators and Superlattices (e.g., TlGdZ₂(TlBiZ₂)n)

The creation of magnetic topological insulators (MTIs) is a significant area of research in condensed matter physics, as these materials combine non-trivial band topology with magnetic order. zhangruanlab.com This combination can lead to the emergence of novel quantum phenomena. One promising strategy to engineer MTI phases is the construction of superlattices, which involve alternating layers of different materials at the atomic scale. This approach allows for the deliberate design of electronic and magnetic properties. researchgate.net

A key example of this strategy is the superlattice formed by alternating layers of Thallium this compound (TlGdTe₂) and Thallium Bismuth Telluride (TlBiTe₂), denoted as TlGdTe₂/(TlBiTe₂)n. researchgate.netresearchgate.net In this system, TlBiTe₂ is a known non-magnetic three-dimensional (3D) topological insulator. researchgate.net In contrast, relativistic spin-polarized density functional theory calculations have shown that pure TlGdTe₂ is a topologically trivial semiconductor. researchgate.netresearchgate.net It does, however, possess magnetic ordering due to the gadolinium (Gd) layers, which exhibit antiferromagnetic exchange coupling both within and between the layers. researchgate.netresearchgate.net

By combining these two materials into a superlattice, it is possible to induce a 3D magnetic topological insulator state. researchgate.netresearchgate.net The structural units of TlGdTe₂ introduce magnetism into the topologically non-trivial framework of TlBiTe₂. This method provides a new pathway for realizing MTI phases, not only in this specific system but also across a broader family of thallium rare-earth dichalcogenides, offering a tunable platform for investigating exotic topological physics. researchgate.net

Detailed Research Findings

Research based on density functional theory (DFT) provides detailed insights into the electronic structure of these superlattices. The properties of the superlattice are highly dependent on the number of TlBiTe₂ layers (denoted by 'n') that separate the TlGdTe₂ layers.

The crystal and bulk electronic structures have been calculated for different configurations, such as for n=1 and n=2. researchgate.net A notable difference is that the number of atoms in the hexagonal unit cell, and consequently the number of electronic bands, is larger for the n=1 system (24 atoms) compared to the n=2 system (12 atoms). researchgate.netresearchgate.net This is a result of the ABCABC stacking sequence of the layers. researchgate.net Calculations also reveal the evolution of the bulk band gap size as a function of the spin-orbit coupling (SOC) strength. researchgate.netresearchgate.net

The following tables present key findings from the investigation of TlGdTe₂/(TlBiTe₂)n superlattices.

Table 1: Structural and Electronic Properties of TlGdTe₂/(TlBiTe₂)n Superlattices

This table summarizes the structural and calculated electronic properties for different superlattice configurations.

Superlattice Configuration (n)Atoms per Hexagonal Unit CellCalculated Bulk Gap EvolutionNotes
1 24Decreases as SOC constant (λ) is reduced from its natural strength (λ₀). researchgate.netresearchgate.netAssumes non-collinear antiferromagnetic (NCAFM) spin alignment in Gd layers. researchgate.netresearchgate.net
2 12Decreases as SOC constant (λ) is reduced from its natural strength (λ₀). researchgate.netresearchgate.netAssumes non-collinear antiferromagnetic (NCAFM) spin alignment in Gd layers. researchgate.netresearchgate.net

Table 2: Constituent Material Properties in the TlGdTe₂/TlBiTe₂ System

This table compares the fundamental properties of the individual compounds that form the superlattice.

CompoundMagnetic PropertyTopological CharacterRole in Superlattice
TlGdTe₂ Antiferromagnetic exchange coupling. researchgate.netresearchgate.netTrivial Semiconductor. researchgate.netresearchgate.netIntroduces magnetic order.
TlBiTe₂ Non-magnetic. researchgate.net3D Topological Insulator. researchgate.netProvides the topologically non-trivial electronic structure.

Optical and Optoelectronic Properties of Gadolinium Telluride Compounds

Optical Spectroscopy and Absorption Characteristics

The interaction of gadolinium telluride materials with light is fundamentally characterized by their absorption properties, which are typically investigated using spectroscopic techniques. These studies reveal key parameters such as the optical band gap and the presence of localized energy states within the material.

UV-Vis Spectroscopy and Photomodulated Transmittance Studies

UV-Vis (ultraviolet-visible) spectroscopy is a primary tool for examining the optical properties of materials. For gadolinium-containing telluride glasses, UV-Vis absorption spectra are instrumental in determining the optical band gap and understanding how it is affected by the material's composition. researchgate.net For instance, in gadolinium-doped zinc telluride (ZnTe:Gd) films, photomodulated transmittance (PT) spectra are used to determine the band gap. The PT spectra can show oscillations below the band gap energy which are attributable to thin-film interference. aip.org The width of the transition in these spectra can also provide information about the level of disorder within the material, which may increase with higher gadolinium concentrations. aip.org

In studies of gadolinium colloids, UV-Vis absorbance spectra have shown peaks in the wavelength range of 200-300 nm, indicating strong UV light absorption properties. researchgate.net Furthermore, analysis of gadolinium-doped tellurite (B1196480) glass systems using UV-Vis spectroscopy has demonstrated that the optical transmittance and absorption parameters can be systematically controlled by varying the concentration of gadolinium oxide (Gd2O3). researchgate.net

Determination of Optical Band Gap and Urbach Energy

The optical band gap (E_g) is a crucial parameter that defines the electronic and optical properties of a semiconductor. It can be determined from the analysis of the absorption edge in UV-Vis spectra, often using the Tauc method. researchgate.net For gadolinium-doped tellurite glasses, it has been observed that increasing the gadolinium content can lead to a decrease in the optical band gap energy. researchgate.net Conversely, in other tellurite glass compositions, the substitution of lithium oxide with gadolinium oxide has been found to significantly increase the optical band gap. researchgate.net In the case of gadolinium-doped zinc telluride, low concentrations of gadolinium have little to no effect on the fundamental band gap, but higher concentrations can lead to an abrupt increase in the band gap energy by as much as 50 meV. aip.orgresearchgate.net

The Urbach energy (E_U) is another important parameter derived from the absorption spectrum, which is associated with the width of the tail of localized states extending into the band gap. This parameter provides insight into the degree of structural disorder and defects within the material. researchgate.netresearchgate.net A lower Urbach energy generally indicates a more ordered and stable glass structure. dergipark.org.tr In some gadolinium-doped tellurite glasses, the Urbach energy has been observed to change with varying gadolinium concentrations, reflecting modifications in the glass network. researchgate.net For instance, in phosphate (B84403) zinc tellurite glasses, an increase in the indium oxide (In2O3) doping ratio leads to a decrease in Urbach energies, suggesting a more uniform structure. dergipark.org.tr

Below is an interactive data table summarizing the effect of gadolinium on the optical band gap and Urbach energy in different telluride glass systems.

Glass SystemDopant/ModifierEffect on Optical Band Gap (E_g)Effect on Urbach Energy (E_U)
(1-x)[(TeO2)70(B2O3)30]-x(Gd2O3)Gd2O3Decreases with increasing xVaries with x
TeO2-B2O3-(20-x)Li2O-xGd2O3Gd2O3Increases with increasing xNot specified
ZnTeGdNo change at low conc., increases at high conc.Increases with increasing [Gd]
Phosphate Zinc TelluriteIn2O3Increases with increasing In2O3Decreases with increasing In2O3

Sub-Band-Gap Absorption and Localized States Induced by Doping

The introduction of dopants, such as gadolinium, into a telluride host material can create localized energy states within the band gap. These states can lead to optical absorption at energies below the fundamental band gap, a phenomenon known as sub-band-gap absorption. aip.org In gadolinium-doped zinc telluride films, the absorption coefficient below the band gap has been observed to increase significantly with higher gadolinium concentrations. aip.org This increased sub-band-gap absorption is a direct consequence of the localized states induced by the gadolinium doping. aip.org

Luminescence and Excitonic Phenomena

Luminescence spectroscopy provides valuable information about the radiative recombination processes in materials, including the role of excitons and defects.

Photoluminescence (PL) Spectroscopy in Telluride Films

Photoluminescence (PL) spectroscopy is a powerful technique to study the electronic structure and optical quality of semiconductor materials. In telluride-based thin films, PL measurements can reveal information about band-edge emission, as well as emissions related to defects and impurities. For example, in zinc telluride films, PL spectra measured at room temperature are often dominated by a strong peak at lower energies (around 1.77 eV), which can overshadow the band-edge luminescence (around 2.23 eV). researchgate.net

In the context of gadolinium-doped materials, PL studies can elucidate the influence of the dopant on the emission properties. For instance, in gadolinium-doped zinc oxide, the PL spectrum exhibits several emission peaks that are attributed to native defects such as zinc and oxygen vacancies and interstitials. researchgate.net While the introduction of gadolinium may not introduce new emission lines directly related to the 4f-4f transitions of Gd³⁺ ions, it can influence the intensity of the defect-related emissions by altering the concentration of these native defects. researchgate.net

Influence of Defects on Emission Characteristics

Defects play a crucial role in the emission characteristics of semiconductor materials. These can include point defects (vacancies, interstitials, antisites), extended defects (dislocations, grain boundaries), and defect complexes. In telluride compounds, tellurium vacancies are common defects due to the high volatility of tellurium during high-temperature synthesis processes. bsuedu.ru These vacancies can act as donor centers and influence the material's electronic and optical properties.

The presence of defects can introduce energy levels within the band gap, leading to radiative recombination pathways that compete with the band-edge emission. This often results in broad luminescence bands in the visible or near-infrared regions of the spectrum. For example, in cadmium telluride films, a broad emission band around 1.55 eV is often observed and is related to shallow acceptor states. lnu.edu.ua

Refractive Index and Nonlinear Optical Response

The introduction of gadolinium ions into telluride-based materials can significantly alter their optical properties, leading to an enhanced refractive index and a notable nonlinear optical response. These modifications are central to the development of advanced photonic and optoelectronic devices.

Refractive Index Enhancement by Gadolinium Ions

The incorporation of gadolinium (Gd) into various host materials has been shown to increase their refractive index. This phenomenon is attributed to the high molar refractivity of gadolinium ions. While specific data for this compound is not extensively detailed in the provided research, studies on other gadolinium-containing compounds, such as gadolinium oxide (Gd2O3) in glass systems, demonstrate this principle. For instance, glasses containing Gd2O3 are known to exhibit a high refractive index. researchgate.net The addition of Gd2O3 as a network modifier in tellurite-borate-lithium oxide glasses resulted in a systematic increase in the material's density, a property often correlated with the refractive index. researchgate.net In one study, increasing the mole percentage of Gd2O3 from 0% to 20% raised the glass density from 4.065 g/cm³ to 5.430 g/cm³. researchgate.net Similarly, gadolinium fluoride (B91410) (GdF3) films, used in optical coatings, also possess a significant refractive index, measured to be approximately 1.688 at a wavelength of 193 nm. mdpi.com This body of evidence suggests that doping telluride compounds with gadolinium ions is a viable strategy for enhancing their refractive index, a crucial parameter for designing and fabricating optical waveguides, filters, and other photonic components.

Investigation of Nonlinear Optical Properties (n2, χ(1), χ(3))

The nonlinear optical (NLO) properties of materials, which describe how their optical characteristics change with high-intensity light, are critical for applications like optical switching and frequency conversion. Gadolinium doping has been explored as a method to tune these properties. The key parameters include the linear optical susceptibility (χ(1)), the nonlinear refractive index (n2), and the third-order nonlinear susceptibility (χ(3)).

Research into gadolinium-doped zinc oxide (Gd:ZnO) thin films, while not a telluride, provides insight into the potential effects of Gd ions. researchgate.net Using the Z-scan technique with a 633 nm laser, studies have revealed that Gd:ZnO films exhibit self-defocusing nonlinearity. researchgate.net The third-order nonlinear susceptibility (χ(3)) was found to be in the range of 2.14 × 10⁻³ to 3.12 × 10⁻³ esu, with the variation attributed to the effects of electron beam irradiation used to treat the films. researchgate.net This indicates that the nonlinear coefficients can be effectively tuned. researchgate.net

In another study on Gd:ZnO nanomaterials, doping was found to change the sign of the nonlinear refractive index (n2) from positive (self-focusing) to negative (self-defocusing), demonstrating that gadolinium can fundamentally alter the NLO response. researchgate.net While the nonlinear absorption coefficient (β) remained positive for all samples, the ability to engineer the sign and magnitude of n2 is significant for developing optical limiting devices. researchgate.net The enhancement of NLO constants, including χ(1) and χ(3), has also been observed in other material systems with rare-earth ion doping, suggesting a general trend applicable to gadolinium-doped tellurides. dntb.gov.ua

Nonlinear Optical Properties of Electron Beam Irradiated Gd:ZnO Thin Films researchgate.net
ParameterMeasured Value RangeSignificance
Nonlinear Refractive Index (n2)Sign change from positive to negative upon doping researchgate.netIndicates a switch from self-focusing to self-defocusing behavior.
Third-Order Nonlinear Susceptibility (χ(3))2.14 × 10⁻³ – 3.12 × 10⁻³ esuQuantifies the strength of the third-order nonlinear response.
Nonlinear Absorption (β)Remained positive researchgate.netIndicates the material's potential for optical limiting applications.

Optoelectronic Device Potential

This compound compounds, particularly telluride semiconductors doped with gadolinium, are promising materials for a range of optoelectronic applications due to their tunable electronic and optical properties.

Applications in Optoelectronic Devices and Lasers

Telluride-based semiconductors like zinc telluride (ZnTe) and gallium telluride (GaTe) are foundational materials for various optoelectronic devices, including light-emitting diodes (LEDs) and laser diodes. samaterials.comsamaterials.com The doping of these materials with elements like gadolinium can further enhance their performance. For example, zinc telluride doped with gadolinium (ZnTe:Gd) has been specifically developed for applications in optoelectronic devices and radiation detection. spectroscopyonline.comresearchgate.net The introduction of gadolinium ions can modify the band structure and carrier concentration, which are critical for the efficiency and wavelength of light emission in LEDs and lasers. researchgate.net The use of telluride sputtering targets, including those for ZnTe and Germanium Telluride (GeTe), is a common method for fabricating the thin films required for these devices. samaterials.comsamaterials.com The unique properties of gadolinium, such as its high magnetic moment, also open possibilities for creating novel magneto-optic devices. inoe.ro

Potential in Photodetectors

Photodetectors are a key application area for telluride compounds. Gallium telluride (GaTe), a two-dimensional layered semiconductor, has attracted significant attention for its use in field-effect transistor (FET) photodetectors and passive-type photodetectors. rsc.org High-quality GaTe single crystals have been used to fabricate devices capable of detecting low light power densities with high responsivity across the visible spectrum. rsc.org Similarly, ZnTe is a suitable material for photodetectors. samaterials.comresearchgate.net

The doping of these telluride materials with gadolinium can improve photodetector performance. Doping can introduce energy levels within the bandgap, which can enhance light absorption and improve the efficiency of photocarrier generation. researchgate.net Studies on Gd-doped materials have shown that the inclusion of gadolinium can enhance electrical conductivity, a desirable trait for efficient charge collection in a photodetector. researchgate.net The two-dimensional nature of some tellurides like GdTe3, which exhibits a specific electron-phonon scattering rate, could be beneficial for developing ultrafast photodetectors. arxiv.org

Potential Applications of this compound Compounds
Application AreaRelevant Compound/MaterialKey Property/AdvantageReference
Optoelectronic Devices (general)Zinc Telluride doped with Gadolinium (ZnTe:Gd)Tunable semiconductor properties. spectroscopyonline.comresearchgate.net
LEDs and Laser DiodesZinc Telluride (ZnTe)Essential for manufacturing light-emitting devices. samaterials.com
PhotodetectorsGallium Telluride (GaTe)High responsivity for low-power light sensing. rsc.org
Ultrafast PhotodetectorsThis compound (GdTe3)Specific electron-phonon scattering dynamics. arxiv.org

Thermoelectric Properties of Gadolinium Telluride Systems

Seebeck Coefficient and Thermopower Characteristics

The Seebeck coefficient (S), a measure of the induced thermoelectric voltage in response to a temperature difference, is a critical parameter in determining a material's thermoelectric efficiency. In gadolinium-doped telluride systems, this property is heavily influenced by the electronic band structure and carrier concentration.

The Seebeck coefficient in doped telluride systems is typically measured using specialized apparatus, such as a ZEM-2 system, over a range of temperatures. cornell.edu Analysis of these measurements provides insight into the effect of dopants on the material's electronic properties.

Doping lead telluride (PbTe) with gadolinium has been shown to significantly enhance the Seebeck coefficient. researchgate.net Investigations into single-crystalline PbTe:Gd revealed that the Seebeck coefficient changes with varying impurity content, leading to a dramatic increase in the thermoelectric power factor (S²σ). researchgate.netidsi.md For instance, at room temperature (300 K), undoped PbTe exhibited a Seebeck coefficient of 451 µV/K, which was adjusted to 253 µV/K and 227.3 µV/K with 1 at% and 2 at% Gd doping, respectively, as carrier concentration increased. researchgate.net

In other telluride systems, such as gadolinium copper telluride (GdCuTe2), doping the gadolinium site with samarium or dysprosium also impacts the Seebeck coefficient, which shows a correlation with electrical conductivity measurements, including a notable transition around 200°C. cornell.edu Similarly, in studies of bismuth telluride (Bi2Te3) doped with gadolinium, the Seebeck coefficient is a key measured parameter. An undoped Bi2Te3 sample showed a Seebeck coefficient of -109.48 µV/K at room temperature, indicating n-type conduction. scientific.net

The increase in the Seebeck coefficient in these systems is often linked to modifications in the electronic band structure. Doping with lanthanides like gadolinium can introduce quasi-local impurity states that stabilize the Fermi level and create additional resonant electron scattering, resulting in an enhanced Seebeck coefficient. rug.nl Specifically in Gd-doped PbTe, the enhancement is attributed to a flattening of the conduction band, which increases the electron effective mass. researchgate.net

Table 1: Thermoelectric Properties of Gadolinium-Doped Tellurides at Room Temperature This interactive table provides a summary of key thermoelectric parameters for different telluride systems doped with Gadolinium, based on available research data.

Base Material Dopant Dopant Conc. (at%) Seebeck Coefficient (µV/K) Electrical Conductivity (Ω⁻¹cm⁻¹) Carrier Concentration (cm⁻³) Source(s)
PbTe None 0 451 23 1.56 x 10¹⁷ researchgate.net
PbTe Gd 1 253 325 - researchgate.net
PbTe Gd 2 227.3 606 - researchgate.net
Bi₂Te₃ None 0 -109.48 0.136 S/cm - scientific.netresearchgate.net
Bi₂Te₃ Gd 0.1 - - - scientific.netresearchgate.net

A primary goal in thermoelectric material research is to optimize the Seebeck coefficient. A key strategy involves band structure engineering to enhance the density of states (DOS) near the Fermi level. frontiersin.org

Specific strategies for gadolinium telluride systems include:

Band Flattening: Doping PbTe with gadolinium has been demonstrated to enhance the electron effective mass by flattening the conduction band. researchgate.net This modification significantly improves the Seebeck coefficient, contributing to a higher power factor. researchgate.net

Resonant Scattering: The introduction of gadolinium into host materials like GePbTe can create resonant energy levels within the electronic band structure. rug.nl This resonant scattering of charge carriers is a successful method for increasing the Seebeck coefficient. rug.nl

Carrier Concentration Optimization: While the Seebeck coefficient is inversely related to carrier concentration (n), optimizing 'n' is a crucial strategy. frontiersin.orgfrontiersin.org Doping allows for precise control over carrier concentration to find a balance that maximizes the power factor. frontiersin.org In some systems, increasing carrier concentration can be beneficial by enhancing energy band degeneration and effective mass. frontiersin.org

Electrical and Thermal Conductivity Contributions

Doping telluride systems with gadolinium generally leads to an increase in electrical conductivity. This is attributed to the introduction of additional charge carriers. In studies of Gd-doped PbTe, the electrical conductivity rose from 23 Ω⁻¹cm⁻¹ in the undoped state to 606 Ω⁻¹cm⁻¹ with 2 at% Gd doping at room temperature. researchgate.net

In gadolinium copper telluride (GdCuTe2), doping the gadolinium site with other rare-earth elements also influenced the electrical conductivity. cornell.edu An interesting peak was observed around 200°C, suggesting a possible structural transition or the influence of a secondary phase. cornell.edu This highlights that the relationship between doping, temperature, and electrical conductivity can be complex and material-specific.

A critical strategy for enhancing thermoelectric performance is the reduction of thermal conductivity. Doping is a primary method to achieve this. The introduction of dopant atoms, such as gadolinium, into a host lattice creates point defects and structural disorder. rug.nlacs.org

These imperfections act as scattering centers for phonons, which are the primary carriers of heat in a solid. This enhanced phonon scattering effectively reduces the material's thermal conductivity. acs.org For example, doping Ge-Pb-Te based materials with 2% gadolinium resulted in a reduction of thermal conductivity by at least a factor of two compared to the reference material. rug.nl In the GdCuTe2 system, doping on the Gd site also led to a measurable decrease in thermal conductivity. cornell.edu

The mechanisms responsible for this reduction include:

Mass Fluctuation: The difference in atomic mass between the host atoms (e.g., Pb, Ge) and the dopant atom (Gd) creates mass contrast in the lattice, which enhances phonon scattering. rug.nl

Strain Field Fluctuation: The size mismatch between the dopant and host atoms introduces strain into the crystal lattice, further contributing to phonon scattering. rug.nl

Table 2: Thermal Properties of Gd-Doped Bi₂Te₃ at Room Temperature This interactive table presents thermal property data for Bismuth Telluride before and after doping with Gadolinium.

Sample Thermal Diffusivity (κ) (mm²/s) Volumetric Heat Capacity (ρCp) (J/cm³K) Thermal Conductivity (λ) (W/mK) Source(s)
Bi₂Te₃ (x=0.0) 0.81457 1.1396 0.9283 scientific.net
Bi₁.₉Gd₀.₁Te₃ (x=0.1) 0.77209 1.1645 0.8992 scientific.net

Total thermal conductivity (κ) is the sum of electronic (κe) and lattice (κL) contributions, and in some cases, a bipolar component (κB). nih.gov Since the electronic component is linked to electrical conductivity via the Wiedemann-Franz law, significant reductions in total thermal conductivity must come from suppressing the lattice component. nih.gov

Suppressing lattice thermal conductivity is a key focus in thermoelectric research. researchgate.net The introduction of gadolinium as a dopant is particularly effective at this. The point defects created by Gd atoms serve as powerful scattering centers for the mid-to-high frequency phonons that carry the most heat.

A specific mechanism was identified in Gd-doped PbTe, where the off-center position of the Gd ion in the lattice induces a low-energy, nearly flat optical phonon mode. researchgate.net This soft optical mode effectively scatters heat-carrying acoustic phonons, leading to a significant reduction in lattice thermal conductivity. researchgate.net This targeted disruption of heat-carrying vibrations, without substantially degrading electrical properties, is a sophisticated strategy for enhancing the ZT value in gadolinium-doped telluride systems.

Figure of Merit (ZT) Optimization and Performance

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. Optimizing ZT requires a delicate balance of these interdependent properties.

Strategies for Enhancing ZT in Gadolinium-Doped Tellurides

The primary strategies for enhancing the figure of merit (ZT) in gadolinium-doped telluride systems focus on simultaneously increasing the power factor (S²σ) and decreasing the thermal conductivity (κ).

One effective approach involves the deliberate engineering of microstructures across multiple scales. In p-type (Bi₀.₂Sb₀.₈)₂(Te₀.₉₇Se₀.₀₃)₃ alloys, doping with gadolinium and employing high-pressure sintering techniques creates a complex hierarchical architecture. This process introduces a combination of 0D extrinsic point defects due to the dissolution of Gd into the matrix, 1D dense dislocations generated by internal strain, and 2D grain boundaries from a reduction in grain size. nih.gov This multi-scale defect structure is highly effective at scattering phonons across a wide spectrum of wavelengths, thereby significantly reducing the lattice thermal conductivity. nih.gov

Furthermore, nanostructuring has been identified as a potent strategy. Creating nanowire heterostructures, for instance, leverages quantum confinement effects to enhance the power factor while the numerous interfaces and surfaces serve as additional centers for phonon scattering, which lowers thermal conductivity. acs.org While not specific to this compound, the principle of using nanoscale grain boundaries in materials like Te-Bi₂Te₃ composites to enhance phonon scattering is a widely applicable strategy for improving ZT. acs.org

Impact of Doping and Intercalation on ZT Value

Doping and intercalation are principal methods for modifying the transport properties of telluride systems to improve their ZT values.

Doping: The introduction of gadolinium as a dopant has shown considerable success in enhancing the ZT of various telluride alloys. In a heavily doped p-type (Bi₀.₂Sb₀.₈)₂(Te₀.₉₇Se₀.₀₃)₃ alloy, a 0.4 at% gadolinium concentration, combined with high-pressure sintering, resulted in a maximum ZT value of approximately 1.1 at 348 K. nih.gov This significant enhancement is attributed to the synergistic effect of an improved power factor, arising from an increased carrier concentration and density-of-state effective mass, and a substantially reduced lattice thermal conductivity. nih.gov

In the GdCuTe₂ system, doping the gadolinium site with other rare-earth elements like samarium or dysprosium has also proven effective. Heavy doping (5%) in this system led to an increased electrical conductivity and a decreased thermal conductivity, culminating in an improved figure of merit of 0.22 at 200°C. Current time information in San Miguel County, US.

Similarly, doping GeₓPb₁₋ₓTe with 2% gadolinium has been shown to reduce the thermal conductivity by at least a factor of two compared to the undoped material, achieving values as low as approximately 0.4 W·m⁻¹·K⁻¹ in third-cycle measurements. rug.nl While a specific ZT was not reported, the drastic reduction in thermal conductivity points towards a significant potential for ZT enhancement. rug.nl

Intercalation: Intercalation involves inserting guest atoms into the van der Waals gaps of layered materials. While specific data on gadolinium intercalation into tellurides is limited, studies on analogous layered chalcogenides demonstrate the principle's effectiveness. For instance, intercalating gadolinium into titanium disulfide (TiS₂), a layered sulfide, leads to a substantial improvement in thermoelectric performance. cambridge.org The figure of merit (ZT) for Gd₀.₀₅TiS₂ at 300 K was found to be approximately three times larger than that of pristine TiS₂. cambridge.org This enhancement is due to a significant decrease in both electrical resistivity and lattice thermal conductivity. cambridge.org This suggests that intercalation of gadolinium could be a promising, though less explored, avenue for enhancing the ZT of layered this compound compounds.

Material SystemDopant/Intercalant & ConcentrationMax ZT ValueTemperature (K)
(Bi₀.₂Sb₀.₈)₂(Te₀.₉₇Se₀.₀₃)₃Gd (0.4 at%)~1.1348
GdCuTe₂Sm/Dy (5%)0.22473
GdxTiS₂Gd (x=0.05)3x that of pristine TiS₂300

Thermal Transport Dynamics

Thermal Diffusivity and Volumetric Heat Capacity Measurements

Thermal transport properties are typically characterized by measuring the thermal diffusivity (D), specific heat capacity (Cₚ), and density (ρ), from which the thermal conductivity is calculated using the relationship κ = D * Cₚ * ρ. The term Cₚ * ρ is also known as the volumetric heat capacity.

CompositionThermal Diffusivity (κ) (cm²/s)Volumetric Heat Capacity (ρCp) (J/cm³K)Thermal Conductivity (λ) (W/mK)
Bi₂Te₃0.015941.1211.7869
Bi₁.₉Gd₀.₁Te₃0.012581.4421.8140
Data sourced from a study on Bi₂₋ₓGdₓTe₃ at room temperature. scientific.net

These measurements are often conducted using techniques like the laser flash apparatus (LFA) for thermal diffusivity and differential scanning calorimetry (DSC) for heat capacity. Current time information in San Miguel County, US.

Phonon Scattering Mechanisms

Effective phonon scattering is the cornerstone of reducing lattice thermal conductivity. In this compound systems, several mechanisms contribute to this scattering.

Layered Structures: Many telluride compounds, including GdTe₃, possess a layered crystal structure. researchgate.net The weak van der Waals forces that bond these layers are inherently effective at scattering phonons, contributing to an intrinsically low thermal conductivity. mdpi.com

Point Defect Scattering: The introduction of dopants, such as substituting gadolinium onto a lattice site in Bi₂Te₃ or GePbTe, creates point defects. nih.govrug.nl The mass difference and strain field variations between the host and dopant atoms effectively scatter short-wavelength phonons. nih.gov

Dislocation Scattering: High-pressure processing techniques can induce a high density of dislocations within the crystal lattice. nih.gov These one-dimensional line defects are particularly effective at scattering mid-frequency phonons. nih.gov

Grain Boundary Scattering: In polycrystalline materials, the interfaces between individual grains act as scattering centers for a broad range of phonons. Reducing the grain size to the nanoscale, as achieved through methods like high-pressure sintering or ball milling, increases the density of these boundaries, significantly impeding phonon transport. nih.govacs.org

Electron-Phonon Scattering: In addition to lattice vibrations scattering each other, they also interact with charge carriers (electrons and holes). The two-dimensional material this compound (GdTe₃) is noted to have a significant electron-phonon scattering rate of approximately 5 picoseconds. researchgate.netresearchgate.net This interaction provides another channel for impeding heat transport by phonons. The combination of these hierarchical scattering mechanisms—from atomic-scale point defects to nanoscale grain boundaries and intrinsic layered structures—is a powerful strategy for minimizing thermal conductivity in this compound thermoelectric systems. nih.gov

Catalytic and Electrochemical Applications of Gadolinium Tellurides

Hydrogen Evolution Reaction (HER)

Gadolinium monotelluride (GdTe) has demonstrated notable capabilities as a catalyst for the hydrogen evolution reaction (HER), a critical process in electrochemical water splitting for hydrogen fuel generation.

Recent research has highlighted the ability of gadolinium monotelluride (GdTe) to induce spontaneous water splitting for hydrogen production under ambient conditions. nih.govresearchgate.net This process allows for the generation of hydrogen at a high evolution rate without the need for external energy input. researchgate.netchemrxiv.org The reaction is not only spontaneous but also environmentally friendly. nih.gov An important aspect of this catalytic process is the reusability of the material; the spent GdTe can be regenerated by melting, after which it regains the activity of the original sample. nih.govresearchgate.netchemrxiv.org Thermodynamic calculations support both the initial phase formation of the catalyst and its reusability. nih.govresearchgate.net

Theoretical calculations have revealed that GdTe possesses an ultralow activation energy, or overpotential, for the hydrogen evolution reaction. nih.govresearchgate.netchemrxiv.org This high catalytic activity is attributed to a charge transfer mechanism between the tellurium (Te) and gadolinium (Gd) atoms within the compound. nih.govresearchgate.netnih.gov Specifically, charge is transferred from Te to Gd, which enhances the chemical activity of the material and results in the observed low activation energy for instantaneous hydrogen generation. nih.govnih.gov This intrinsic property of GdTe makes it a highly efficient catalyst for producing hydrogen from water. chemrxiv.org

To quantify the high catalytic activity of GdTe, the free energies of hydrogen evolution for different crystal planes of the material have been calculated. researchgate.net These calculations were performed using the computational hydrogen electrode (CHE) model. researchgate.net The CHE model is a widely used theoretical approach in electrochemistry to simulate reactions at the electrode-electrolyte interface and calculate reaction energies relative to a standard hydrogen electrode. researchgate.net This model allows researchers to determine the thermodynamics of electrochemical processes by calculating the energy differences between the initial and final states of a reaction. researchgate.net For GdTe, the CHE model was used to compute the free energies of hydrogen evolution on the (100), (110), (111), and (211) surfaces. researchgate.net

In the HER process catalyzed by GdTe, the adsorption of hydrogen intermediates (H) on the catalyst surface is a key step. Density Functional Theory (DFT) calculations have been employed to identify the active sites and determine the stability of these intermediates. researchgate.netnih.gov The free energy of hydrogen adsorption (ΔG H) is a critical descriptor of HER activity. nih.gov

For GdTe, it has been found that the gadolinium atoms on the (100) plane serve as the optimal active sites for hydrogen adsorption, with a ΔG H* value of 0.06 eV. nih.gov This value is remarkably close to the ideal value of 0 eV, indicating very favorable thermodynamics for the HER. In fact, this performance is considered to outperform platinum (Pt), a benchmark HER catalyst which has a ΔG H* of -0.09 eV. nih.gov Other sites on the GdTe surface, such as the Gd atoms on the (110) plane and at the corner sites of the (211) plane, also show significant potential for hydrogen evolution, with ΔG H* values of 0.14 eV and 0.21 eV, respectively. nih.gov Conversely, the adsorption of hydrogen on tellurium atoms is less favorable and can decrease the reactivity of the catalyst. researchgate.netnih.gov

Surface/SiteAdsorbed SpeciesAdsorption Free Energy (ΔG H)Reference
GdTe (100)H on Gd atom0.06 eV nih.gov
GdTe (110)H* on Gd atom0.14 eV nih.gov
GdTe (211)H* on corner Gd atom0.21 eV nih.gov
Platinum (Pt)H*-0.09 eV nih.gov

Oxygen Evolution Reaction (OER)

In addition to HER, gadolinium telluride compounds have also been investigated for the oxygen evolution reaction (OER), the other half-reaction of water splitting.

Two-dimensional (2D) gadolinium sesquitelluride (Gd2Te3) has been synthesized and shown to exhibit promising electrocatalytic activity for the OER. acs.orgacs.org This non-noble metal alloy rivals the performance of benchmark OER catalysts like Iridium Oxide (IrO₂) and Ruthenium Oxide (RuO₂). acs.orgfigshare.com The competitive OER activity of 2D Gd₂Te₃ is attributed to a favorable alignment of its valence and conduction band edges with the water oxidation-reduction levels, a finding that is supported by density functional theory (DFT) studies. acs.org

The electrocatalytic performance of 2D Gd₂Te₃ for OER is characterized by a low onset potential and overpotential. It demonstrates an onset potential of 1.335 V vs RHE and requires an overpotential of 229 mV to achieve a current density of 10 mA/cm². acs.orgfigshare.com Furthermore, the material shows good stability, maintaining a consistent current density for extended periods. acs.org

CatalystOnset Potential (vs RHE)Overpotential @ 10 mA/cm² (η)Reference
2D Gd₂Te₃1.335 V229 mV acs.orgfigshare.com

Onset Potential and Overpotential Analysis for OER

The efficacy of an electrocatalyst in the oxygen evolution reaction is often initially assessed by its onset potential and the overpotential required to achieve a specific current density. For two-dimensional (2D) this compound (Gd₂Te₃), these metrics indicate promising catalytic activity.

Recent studies have demonstrated that 2D Gd₂Te₃ exhibits an onset potential for OER at 1.335 V versus the reversible hydrogen electrode (RHE), which corresponds to an intrinsic overpotential (η) of 105 mV. acs.org Furthermore, to achieve a current density of 10 mA/cm², an overpotential of 229 mV is required, with the potential being 1.459 V vs RHE. acs.org This level of performance is competitive with established benchmark catalysts for OER, such as iridium oxide (IrO₂) and ruthenium oxide (RuO₂). acs.org

Table 1: OER Onset Potential and Overpotential for 2D Gd₂Te₃

Metric Value (vs RHE) Overpotential (η)
Onset Potential 1.335 V 105 mV
Potential at 10 mA/cm² 1.459 V 229 mV

Turnover Frequency and Mass Activity in OER

Beyond potential metrics, the turnover frequency (TOF) and mass activity provide deeper insights into the intrinsic activity and efficiency of the catalyst. The TOF quantifies the number of molecules converted per active site per unit time, while mass activity relates the catalytic current to the mass of the catalyst.

For 2D Gd₂Te₃, a significant turnover frequency of 3.7 s⁻¹ has been recorded at an overpotential of 420 mV. acs.org Additionally, it demonstrates a mass activity of 18.69 A/g at an overpotential of 470 mV. acs.org These values underscore the material's high efficiency in facilitating the oxygen evolution reaction. acs.org

Table 2: OER Turnover Frequency and Mass Activity for 2D Gd₂Te₃

Metric Condition Value
Turnover Frequency at η = 420 mV 3.7 s⁻¹
Mass Activity at η = 470 mV 18.69 A/g

Oxygen Reduction Reaction (ORR)

In addition to its capabilities in OER, this compound also shows considerable activity as an electrocatalyst for the oxygen reduction reaction, a critical process in fuel cells and metal-air batteries.

Electrocatalytic Performance of 2D Gd₂Te₃ for ORR

The electrocatalytic performance of 2D Gd₂Te₃ for the ORR is highlighted by its onset potential. Research indicates that it exhibits an onset potential of 0.72 V vs RHE at a current density of 0.1 mA cm⁻², demonstrating good performance for this reaction. acs.org

Electron Transfer Pathways (e.g., 4e⁻ ORR pathway) and Intermediate Products

The efficiency of the ORR is largely determined by the electron transfer pathway. A complete four-electron (4e⁻) reduction of oxygen to water is generally preferred over the two-electron pathway, which produces hydrogen peroxide as an intermediate.

Analysis of the number of electron transfers, calculated from hydrogen peroxide percentages at potentials between 0.30 and 0.50 V vs RHE, reveals that Gd₂Te₃ predominantly follows the more efficient 4e⁻ ORR pathway. acs.org In this process, the major intermediate product identified is the hydroxide (B78521) ion (OH⁻). acs.org

Electrochemical Stability and Mechanisms

The long-term stability of an electrocatalyst is a crucial factor for its practical application. Durability studies provide insight into how the material withstands prolonged operation.

Chronoamperometric Durability Studies of Electrocatalysts

Chronoamperometric studies have been conducted to evaluate the electrochemical stability of 2D Gd₂Te₃. These tests revealed that the material could maintain a consistent current density of over 20 mA cm⁻² for a duration of 8 hours when held at a constant potential of 1.65 V. acs.org This result is indicative of the good electrocatalytic stability of this compound under operational conditions. acs.org

Role of Gadolinium in Modulating Intermediate Adsorption and Activation

The catalytic and electrochemical applications of this compound (GdTe) are significantly influenced by the intrinsic electronic properties of gadolinium (Gd) and its interaction with tellurium (Te). Theoretical and experimental studies have highlighted the crucial role of gadolinium in modulating the adsorption and activation of reaction intermediates, particularly in the context of the hydrogen evolution reaction (HER).

Research based on density functional theory (DFT) calculations has revealed that a notable charge transfer occurs from tellurium to gadolinium atoms on the surface of GdTe. nih.govnih.gov This charge transfer is a key factor in enhancing the catalytic activity of the material. The accumulation of charge on the gadolinium sites creates electronically active centers that can effectively interact with reactants.

In the case of the hydrogen evolution reaction, the adsorption of hydrogen intermediates (H) is a critical step. The free energy of hydrogen adsorption (ΔGH) is a primary descriptor of HER activity, with an ideal value being close to zero (thermoneutral). For this compound, theoretical calculations have shown an ultra-low overpotential for the HER, which is attributed to the favorable adsorption of hydrogen on the GdTe surface. nih.govnih.gov

The charge distribution on the (100) surface of GdTe indicates that the gadolinium sites are the active centers for hydrogen adsorption. nih.gov The modulation of the electronic structure by gadolinium facilitates the adsorption of hydrogen atoms, weakening the H-O bonds in water molecules and promoting the subsequent steps of the HER. This modulation of intermediate adsorption by gadolinium is a critical factor in the catalytic efficiency of this compound.

A summary of key findings regarding the role of gadolinium in modulating intermediate adsorption and activation is presented in the table below.

FeatureDescriptionReference
Charge Transfer Charge transfer occurs from Te to Gd atoms, creating active sites. nih.govnih.gov
Active Sites Gadolinium atoms on the GdTe surface act as the primary active sites for hydrogen adsorption. nih.gov
Intermediate Adsorption The electronic structure modulated by Gd leads to favorable adsorption of hydrogen intermediates (H*). nih.govnih.gov
Overpotential Theoretical calculations show an ultra-low overpotential for the hydrogen evolution reaction on GdTe. nih.govnih.gov

Valence and Conduction Band Edge Alignment with Water Oxidation-Reduction Levels

While detailed experimental or theoretical data specifying the precise band edge positions of this compound in relation to the water redox potentials is not extensively available in the reviewed literature, the principles of semiconductor physics and photocatalysis provide a framework for understanding its potential. The band gap of the material and the electronegativities of its constituent elements are key determinants of the band edge positions.

The process of determining the suitability of a semiconductor for water splitting involves calculating or experimentally measuring the positions of its band edges relative to the vacuum level and then aligning them with the electrochemical scale of the water redox potentials. DFT calculations are a common theoretical tool for predicting these band alignments.

For a hypothetical semiconductor like this compound to be active in photocatalytic water splitting, its electronic band structure would need to satisfy the criteria outlined in the table below.

Band PositionRequirement for Water SplittingImplication
Conduction Band Minimum (CBM) More negative than the H⁺/H₂ reduction potential.Enables the reduction of water to produce hydrogen.
Valence Band Maximum (VBM) More positive than the O₂/H₂O oxidation potential.Allows for the oxidation of water to produce oxygen.
Band Gap (Eg) Sufficiently large to straddle the water redox potentials (ideally > 1.23 eV) but small enough to absorb a significant portion of the solar spectrum.Determines the energy of photons that can be absorbed to generate electron-hole pairs.

Further research, including detailed experimental measurements (e.g., using ultraviolet photoelectron spectroscopy) and advanced theoretical modeling, is necessary to precisely determine the valence and conduction band edge alignment of this compound and to fully assess its potential for photocatalytic applications in water splitting.

Computational and Theoretical Investigations of Gadolinium Telluride Systems

Density Functional Theory (DFT) Simulations

Density functional theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT simulations have been pivotal in exploring the properties of gadolinium-containing tellurides and analogous compounds.

DFT calculations are crucial for exploring the complex interplay between magnetism, electronic band structure, and topological phases in materials. In the ternary thallium gadolinium dichalcogenides, including TlGdTe₂, relativistic spin-polarized DFT has been employed to investigate these properties. mdpi.com

Studies on TlGdTe₂ reveal a complex magnetic structure characterized by antiferromagnetic exchange coupling both within and between the gadolinium layers. mdpi.com This leads to magnetic frustration. The electronic structure calculations for TlGdTe₂ indicate that it is a topologically trivial semiconductor. mdpi.com However, theoretical models suggest that a three-dimensional magnetic topological insulator state could potentially be realized by creating superlattices that alternate TlGdTe₂ units with isomorphic, non-magnetic topological insulators like TlBiTe₂. mdpi.com While DFT calculations are powerful, determining the exact 3D magnetic ground state of TlGdTe₂ is challenging, and experimental validation, such as through neutron diffraction, is desirable. mdpi.com

General DFT studies on elemental gadolinium have also provided foundational knowledge, showing that an accurate description of its electronic and magnetic properties requires methods that go beyond standard approximations. researchgate.netarxiv.org

For compounds containing heavy elements like tellurium and strongly correlated 4f electrons like those in gadolinium, standard DFT calculations are often insufficient. It is essential to include relativistic effects, such as spin-orbit coupling (SOC), and to correct for the strong on-site Coulomb repulsion of the localized 4f electrons. mdpi.comresearchgate.net

The DFT+U method is a common approach where a Hubbard-like term (U) is added to the DFT Hamiltonian to better describe these correlations. researchgate.netaps.org In the study of TlGdTe₂, relativistic spin-polarized calculations that incorporate both SOC and a Hubbard U correction are deemed critical for an accurate description. mdpi.com Neglecting these factors can lead to erroneous predictions, such as an incorrect magnetic ground state. researchgate.net For Gd-containing compounds, typical values used in calculations are U = 6.7 eV and J = 0.7 eV for the on-site Coulomb and exchange parameters, respectively. mdpi.com

DFT+U Parameters for Gadolinium Systems
Compound/SystemHubbard U (eV)Hund's J (eV)Reference
TlGdZ₂ (Z=Se, Te)6.70.7 mdpi.com
Bulk Gadolinium (Gd)6.0 (U_eff = U - J)- researchgate.net

A primary output of DFT simulations is the electronic band structure and the density of states (DOS), which describe the energy levels available for electrons and the number of states at each energy level, respectively. youtube.com These calculations are fundamental to understanding whether a material is a metal, semiconductor, or insulator.

A well-known limitation of standard DFT functionals, such as the Generalized Gradient Approximation (GGA), is the significant underestimation of band gaps in semiconductors and insulators. aps.orgmountainscholar.org The DFT+U method can provide improved band gap predictions. mdpi.com For instance, in studies of gadolinium-doped ceria (GDC), DFT+U calculations showed that Gd doping significantly decreases the band gap of ceria. researchgate.net The analysis of the partial density of states (PDOS) can reveal the contribution of specific atomic orbitals (e.g., Gd 4f, Te 5p) to the valence and conduction bands, offering a detailed picture of the electronic structure. youtube.com

Comparison of DFT Functionals for Band Gap Calculation
FunctionalGeneral PerformanceKey Feature
LDA/GGAOften significantly underestimates band gapComputationally efficient
GGA+UImproves band gap prediction for correlated materialsIncludes Hubbard U term for on-site repulsion
Hybrid Functionals (e.g., HSE06)Generally provides high accuracy for band gapsMixes a portion of exact Hartree-Fock exchange

DFT calculations provide critical insights into the semiconducting nature of materials. As established in simulations, compounds like TlGdTe₂ are identified as semiconductors. mdpi.com The calculated band gap from these studies is a primary indicator of this behavior.

Furthermore, DFT can be used to explore electrochemical properties. Computational studies on composite materials involving gadolinium have investigated phenomena such as electron transfer, which is fundamental to redox behavior and applications like corrosion inhibition. nih.govrsc.org For example, in gadolinium-decorated graphene oxide, DFT results supported experimental findings of strong electron transfer between the host material and the gadolinium-containing layer. nih.gov The electronic structure modifications induced by gadolinium, such as changes in the band gap and DOS, can directly influence the electrochemical stability and activity of the material. researchgate.net

The electrical conductivity of a material is intrinsically linked to its charge carriers (electrons and holes). DFT can be used to understand the factors influencing carrier concentration and mobility. Studies on gadolinium-doped lead telluride (PbTe:Gd) suggest that the unique electron transport properties may be linked to a variable valence state of gadolinium. researchgate.net

Theoretical investigations into various telluride and gadolinium-doped oxide systems have elucidated different conduction mechanisms. mdpi.comnih.gov These include DC conductivity associated with the long-range movement of charge carriers and AC conductivity, which can be dominated by a "hopping" mechanism where charges jump between localized states. mdpi.com DFT helps to characterize the electronic states that facilitate this transport. Calculations can also reveal whether electrons or holes are the dominant charge carriers, which is crucial for applications in thermoelectrics and other electronic devices. nih.gov

DFT simulations are a powerful tool for investigating reaction mechanisms at the atomic level, making them invaluable for catalysis research. By calculating the adsorption energies of reactants, intermediates, and products on a catalyst surface, researchers can map out entire reaction pathways.

In studies of gadolinium-doped ceria (GDC) for water splitting, DFT+U calculations revealed that the presence of gadolinium enhances the electrocatalytic activity. researchgate.net The simulations showed that Gd doping facilitates the formation of hydroxylated surfaces, which are key to the reaction mechanism. researchgate.net Although specific DFT studies on the catalytic properties of gadolinium telluride are less common, the established methodologies are directly applicable. researchgate.netrsc.org These methods allow for the calculation of activation energy barriers for elementary reaction steps and the theoretical overpotential for electrochemical reactions, providing a deep understanding of what makes a material a good catalyst. rsc.org

Modeling of Defect Complexes and Their Influence on Lattice and Electronic Properties

The study of point defects—such as vacancies, interstitials, and substitutional defects—and their agglomeration into defect complexes is essential for understanding the real-world performance of semiconductor materials. osti.gov First-principles simulations, particularly those based on Density Functional Theory (DFT), are instrumental in calculating the formation energies, charge transition levels, and other critical properties of these defects. osti.gov While specific research modeling defect complexes in this compound is not extensively detailed in available literature, the established computational approaches provide a framework for predicting their impact.

Ab Initio and Tight-Binding Calculations

Ab initio (first-principles) and tight-binding methods are powerful computational tools for determining the electronic band structure and related properties of crystalline solids. wikipedia.orgu-tokyo.ac.jp These calculations are foundational for predicting a material's electrical, magnetic, and optical characteristics.

Relativistic spin-polarized ab initio calculations have been employed to investigate the magnetic properties of gadolinium-telluride-containing systems, such as the ternary thallium gadolinium tellurides (TlGdTe₂). mdpi.com For TlGdTe₂, these calculations, which take into account Hubbard U corrections for strong electron correlation effects, predict the magnetic ground state. mdpi.com The findings indicate that an intralayer non-collinear 120° antiferromagnetic (AFM) state is energetically more favorable than a ferromagnetic (FM) one, suggesting a natural tendency for AFM coupling within the gadolinium layers. mdpi.com The interlayer exchange coupling between gadolinium atoms was also found to be antiferromagnetic, although significantly weaker. mdpi.com Such theoretical predictions are crucial for exploring and understanding the magnetic behavior of materials containing this compound components. u-tokyo.ac.jpaps.org

Table 1: Predicted Magnetic Properties of TlGdTe₂ from Ab Initio Calculations

Property Predicted State/Value
Intralayer Coupling Antiferromagnetic (AFM)
Interlayer Coupling Antiferromagnetic (AFM)
Energetically Favorable State Non-collinear 120° AFM
Band Gap (with SOC) 0.56 eV

Data sourced from relativistic spin-polarized density functional theory calculations. mdpi.com

The tight-binding model is a method used in solid-state physics to calculate the electronic band structure of materials. wikipedia.org It uses a basis of atomic-like wave functions, making it computationally efficient, especially for large and complex systems like superlattices. rutgers.edu

Ab initio calculations have been used to analyze the band structure of superlattices incorporating this compound layers, specifically in TlGdTe₂/(TlBiTe₂)n heterostructures. mdpi.comresearchgate.net These superlattices consist of alternating units of –Tl–Te–Gd–Te– and –Tl–Te–Bi–Te–. mdpi.com Theoretical studies show that constructing such superlattices can induce a spin-orbit coupling (SOC)-driven bulk band gap inversion. mdpi.com This modification of the electronic structure is a key feature in creating potential three-dimensional magnetic topological insulators. researchgate.net The analysis of the band structure of these complex, layered systems provides a pathway to engineering materials with novel quantum properties. mdpi.comresearchgate.net

Thermodynamic Modeling and Phase Formation

Thermodynamic modeling is used to predict the stability of different material phases and the feasibility of chemical reactions. By calculating thermodynamic quantities like Gibbs free energy, researchers can understand phase formation, reaction pathways, and material reusability. nih.govmst.eduresearchgate.net

Thermodynamic calculations, specifically of the Gibbs free energy of hydrogen adsorption (ΔGH), have been central to understanding the reaction pathway of this compound in spontaneous hydrogen production from water. researchgate.net The ΔGH is a key descriptor of a material's catalytic activity for the hydrogen evolution reaction (HER). rsc.org DFT calculations reveal that the (100) surface of GdTe is the most favorable for hydrogen evolution. researchgate.net

The calculated free energy of hydrogen adsorption on the gadolinium atom of the (100) plane is exceptionally low, indicating high catalytic activity. researchgate.net This ultralow activation energy is attributed to charge transfer from tellurium to gadolinium. researchgate.netresearchgate.net

Table 2: Calculated Free Energy of Hydrogen Adsorption (ΔGH) on Different Active Sites of this compound*

Surface Plane Active Atom ΔGH* (eV)
(100) Gd 0.06
(110) Gd 0.14
(211) Gd (corner site) 0.21

A value closer to 0 eV indicates optimal stability for the hydrogen intermediate and higher catalytic activity for the hydrogen evolution reaction. researchgate.net

Thermodynamic calculations support the observed phase formation and reusability of this compound in the context of hydrogen generation. researchgate.netresearchgate.net During its reaction with water, GdTe is partially converted into other phases, primarily gadolinium oxide (Gd₂O₃) and gadolinium triteluride (Gd₂Te₃). researchgate.net Thermodynamic modeling of the reaction by varying the mole fractions of the reactants (GdTe and H₂O) helps to understand the formation of these by-products. researchgate.net

Advanced Computational Approaches

Theoretical and computational investigations are pivotal in understanding the intrinsic properties of materials like this compound (GdTe). Advanced computational models allow for the prediction and analysis of electronic transport phenomena, offering insights that can guide experimental work. This section explores the application of sophisticated computational techniques in the study of this compound systems.

Multi-Band Modeling for Electronic Transport Properties

Multi-band models are essential for accurately describing the electronic transport properties of semiconductors and other materials where charge carriers occupy multiple energy bands. These models go beyond simpler single-band approximations to provide a more detailed picture of how electrons and holes move through the crystal lattice, considering the complexities of the material's electronic band structure.

Deformation Potential Scattering Models

Deformation potential theory is a critical framework for modeling electron-phonon scattering, a primary mechanism that limits carrier mobility in semiconductors. This model quantifies the interaction between charge carriers and lattice vibrations (phonons), which is crucial for predicting transport properties like conductivity and mobility.

There is a notable absence of specific research in the scientific literature applying deformation potential scattering models to this compound. While first-principles calculations and Density Functional Theory (DFT) have been used to study the electronic properties of gadolinium-containing materials, detailed investigations into the electron-phonon scattering mechanisms in GdTe using deformation potential models have not been reported. arxiv.orgresearchgate.netaps.org Such computational studies would be instrumental in elucidating the fundamental scattering processes that govern the electronic transport characteristics of this compound.

Emerging Applications and Future Research Directions in Gadolinium Tellurides

Advanced Electronic Device Architectures

Gadolinium telluride (GdTe) compounds, particularly gadolinium tritelluride (GdTe₃), are gaining significant attention for their potential in next-generation electronic devices. scitechdaily.comeurekalert.org Their unique combination of properties, including high electron mobility and magnetic ordering, makes them promising candidates for novel device architectures. scitechdaily.comeurekalert.org

Next-Generation Device Fabrication Utilizing High Mobility Materials

Recent research has highlighted GdTe₃ as a van der Waals material with the highest known electron mobility among all layered magnetic materials. scitechdaily.comeurekalert.org Its carrier mobility has been measured to be over 60,000 cm²V⁻¹s⁻¹. scitechdaily.comeurekalert.org This exceptionally high mobility means that electrons can travel at high speeds with minimal scattering. scitechdaily.comeurekalert.org

The layered nature of GdTe₃ allows it to be easily exfoliated into ultrathin flakes, down to less than 10nm. scitechdaily.comeurekalert.org This property is crucial for the fabrication of two-dimensional (2D) materials-based electronic devices. The combination of high electron mobility and exfoliation potential positions GdTe₃ as a prime candidate for use in high-speed transistors and other electronic components where rapid signal processing is essential. scitechdaily.comeurekalert.orgaps.org

Reduced Heat Dissipation in Electronic Devices

A significant challenge in modern electronics is the management of heat generated by the movement of electrons. The high electron mobility of GdTe₃ directly addresses this issue. scitechdaily.comeurekalert.org Because electrons in GdTe₃ encounter minimal scattering, the energy lost as heat is significantly reduced. scitechdaily.comeurekalert.org This characteristic is vital for the development of more energy-efficient electronic devices, leading to lower power consumption and improved reliability by mitigating the detrimental effects of heat on device performance and lifespan. scitechdaily.comeurekalert.org

Quantum Materials and Topological Physics

Gadolinium tellurides are at the forefront of research in quantum materials and topological physics, offering a platform to explore exotic states of matter.

Magnetic Topological Insulator Phases in Superlattices

While some this compound compounds like TlGdTe₂ are topologically trivial semiconductors in their bulk form, they can be engineered to exhibit non-trivial topological phases. mdpi.comresearchgate.netnih.gov One promising approach is the construction of superlattices, which are periodic structures of alternating layers of different materials. mdpi.comresearchgate.netnih.gov

By creating superlattices of TlGdTe₂ with isostructural non-magnetic topological insulators like TlBiTe₂, it is possible to induce a three-dimensional (3D) magnetic topological insulator (MTI) state. mdpi.comresearchgate.netnih.gov In these structures, the magnetic properties of the gadolinium-containing layers combine with the topological properties of the other layers to create a material that is an insulator in its bulk but has conducting surface states protected by topology. mdpi.comresearchgate.netnih.gov These MTI phases are of great interest for applications in spintronics and quantum computing. mdpi.comnih.gov

Exploration of Exotic Topological Physics

The unique properties of gadolinium tellurides make them a fertile ground for the discovery and investigation of new topological phenomena. For instance, GdTe₃ has been instrumental in the first observation of an axial Higgs mode, a quasi-particle predicted in high-energy physics. princeton.edu This was achieved by studying the charge density wave (CDW) phase in the material. princeton.edu

Furthermore, the creation of superlattices with other tellurides opens up possibilities for tuning and exploring a wide range of exotic topological physics. mdpi.comresearchgate.netnih.gov The ability to combine magnetism and topology in these engineered materials provides a platform for investigating phenomena such as the quantum anomalous Hall effect and topological magnetoelectric effects. mdpi.comnih.gov

Sustainable Energy Technologies

This compound is also showing promise in the field of sustainable energy, particularly in hydrogen production and thermoelectric applications.

Recent studies have demonstrated that this compound can facilitate the spontaneous and green production of hydrogen from water under ambient conditions. researchgate.netnih.gov This process is reported to have a high evolution rate and is driven by the material's catalytic activity, which is enhanced by charge transfer from tellurium to gadolinium. researchgate.netnih.govchemrxiv.org A significant advantage of this method is the reusability of the GdTe material; after use, it can be melted to regain its original activity. researchgate.netnih.gov This sustainable approach to hydrogen production could play a role in developing fuel cell-based technologies. chemrxiv.org

Additionally, this compound and its doped variants are being investigated for their thermoelectric properties. cornell.eduresearchgate.net Thermoelectric materials can convert waste heat into useful electrical energy. scientific.netfrontiersin.org Research on gadolinium-doped bismuth telluride and gadolinium copper tellurides has shown that doping can influence thermal and electrical conductivity, which are key parameters for thermoelectric efficiency. cornell.eduscientific.net While still in the research phase, these findings suggest the potential of gadolinium tellurides in waste heat recovery and other energy-harvesting applications. americanelements.comnanochemazone.comunitn.itarxiv.orgresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Investigated Properties of this compound Compounds

Compound/SystemInvestigated PropertyKey FindingReference(s)
GdTe₃Electron MobilityHighest among known layered magnetic materials (>60,000 cm²V⁻¹s⁻¹) scitechdaily.com, eurekalert.org, princeton.edu
GdTe₃ExfoliationCan be exfoliated to ultrathin flakes (<10nm) scitechdaily.com, eurekalert.org, princeton.edu
TlGdTe₂/(TlBiTe₂)nTopological PhasePotential to achieve a 3D magnetic topological insulator state in superlattices mdpi.com, researchgate.net, nih.gov
GdTe₃Quantum PhenomenonObservation of axial Higgs mode in the charge density wave phase princeton.edu
GdTeHydrogen ProductionSpontaneous and reusable catalyst for hydrogen evolution from water researchgate.net, nih.gov
Gd-doped Bi₂Te₃Thermoelectric PropertiesDoping affects thermal and electrical conductivity scientific.net, researchgate.net
GdCuTe₂Thermoelectric PropertiesDoping with Sm or Dy can improve the thermoelectric figure of merit cornell.edu

Green Hydrogen Production and Water Splitting Catalysis

Recent research has spotlighted this compound (GdTe) as a promising material for green hydrogen production through spontaneous water splitting under ambient conditions. chemrxiv.orgresearchgate.netnih.govmpie.denih.gov This process is noteworthy for its ability to generate hydrogen at a high evolution rate without the need for external energy input. chemrxiv.orgnih.govnih.gov

A key finding is the reusability of the GdTe catalyst. After use, the material can be melted down and subsequently reused, regaining the original catalytic activity of the pristine sample. chemrxiv.orgresearchgate.netnih.gov This recyclability is supported by thermodynamic calculations, suggesting a sustainable lifecycle for the catalyst. chemrxiv.orgresearchgate.netnih.gov

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided insights into the catalytic mechanism. researchgate.netnih.gov These calculations reveal that the process has an ultralow activation energy for hydrogen production. chemrxiv.orgnih.gov This is attributed to a charge transfer from tellurium (Te) to gadolinium (Gd), which enhances the chemical activity of the material. chemrxiv.orgnih.govnih.gov The formation of a non-uniform amorphous oxide layer (Gd₂O₃) on the surface of the GdTe crystal during the reaction is also believed to play a role in boosting the hydrogen generation performance, possibly by increasing the surface porosity and creating more active sites. nih.gov

The ability of this compound to produce highly pure and instantaneous hydrogen could significantly advance green and sustainable energy conversion technologies, potentially accelerating the adoption of fuel cell-based systems. chemrxiv.orgresearchgate.net

FeatureDescriptionSource(s)
Catalyst This compound (GdTe) chemrxiv.orgresearchgate.netnih.gov
Process Spontaneous water splitting chemrxiv.orgresearchgate.netnih.gov
Conditions Ambient chemrxiv.orgnih.gov
Key Advantage High hydrogen evolution rate without external energy chemrxiv.orgresearchgate.netnih.gov
Reusability Can be melted and reused with original activity chemrxiv.orgresearchgate.netnih.gov
Mechanism Ultralow activation energy due to charge transfer from Te to Gd chemrxiv.orgnih.govnih.gov
Surface Role Formation of a non-uniform oxide layer (Gd₂O₃) enhances performance nih.gov

Rain Energy Harvesting and Nanogenerator Development

Atomically thin this compound, specifically gadolinium sesquitelluride (Gd₂Te₃), has demonstrated significant potential in the field of "blue energy" harvesting, particularly through the development of novel nanogenerators designed to capture energy from raindrops. cornell.edujisem-journal.comresearchgate.net This innovative approach utilizes a liquid-solid contact electrification-based nanogenerator, which can be fabricated using 3D printing technology. cornell.eduresearchgate.netnhr4ces.denih.gov

In these devices, raindrops pass over ultrathin sheets of positively charged Gd₂Te₃. cornell.eduresearchgate.netnih.gov Experimental results have shown that the movement of a single droplet of ionic solution across the surface of a Gd₂Te₃-decorated 3D printed nanogenerator can generate a voltage as high as approximately 0.6 V. cornell.eduresearchgate.netnih.gov

A crucial aspect of this technology is the ability to enhance the output efficiency by modifying the physical structure of the nanogenerator. By creating copious 3D printed porous structures, the effective surface area for the interaction between the raindrops and the Gd₂Te₃ is significantly increased. This has been shown to boost the output efficiency of the nanogenerator by as much as 400%. cornell.eduresearchgate.netnih.gov Further enhancements in the output performance, reaching up to approximately 0.8V, have been demonstrated through the use of a graphite (B72142) rod and by manipulating the surface charge. cornell.edunih.gov

Density Functional Theory (DFT) calculations have been instrumental in understanding the underlying principles of this energy harvesting method. These calculations have revealed that the high electrical conductivity of the (112) surface of Gd₂Te₃ is a result of p-type charge carriers, which facilitates the generation of electricity through interaction with the ionic solution of the raindrops. cornell.eduresearchgate.netnih.gov This research opens up new possibilities for developing sustainable energy systems to tackle the global energy crisis. cornell.edunih.gov

ParameterValue/FindingSource(s)
Material Atomically thin this compound (Gd₂Te₃) cornell.eduresearchgate.netnih.gov
Device 3D Printed Nanogenerator cornell.eduresearchgate.netnih.gov
Mechanism Liquid-solid contact electrification cornell.edunih.gov
Generated Voltage ~0.6 V per droplet cornell.eduresearchgate.netnih.gov
Efficiency Enhancement ~400% increase with 3D printed porous structures cornell.eduresearchgate.netnih.gov
Enhanced Output ~0.8 V with graphite rod and surface charge manipulation cornell.edunih.gov
Conductivity Origin p-type charge carriers on the (112) surface cornell.eduresearchgate.netnih.gov

Thermoelectric Energy Conversion and Waste Heat Recovery

Gadolinium tellurides are being investigated as materials for thermoelectric applications, which involve the direct conversion of waste heat into useful electrical energy. cornell.edufrontiersin.org Among the rare-earth chalcogenides, gadolinium-based compounds have shown promising thermoelectric properties. Specifically, Gd₂Te₃ is noted for having a power factor of 0.6 × 10⁻⁶ W K⁻¹ cm⁻¹. nhr4ces.de

Research into related compounds, such as gadolinium copper telluride (GdCuTe₂), has further explored the potential of this material system. cornell.edu Studies on GdCuTe₂ have focused on improving its thermoelectric figure of merit (ZT), a key parameter that determines the efficiency of a thermoelectric material. One effective strategy has been the doping of the gadolinium site with other rare-earth elements like samarium (Sm) and dysprosium (Dy). cornell.edu

Upon doping, researchers observed a decrease in thermal conductivity and an increase in electrical conductivity, both of which are beneficial for enhancing the ZT value. cornell.edu For heavily doped samples of Gd₁-ₓSmₓCuTe₂ and Gd₁-ₓDyₓCuTe₂, an improved figure of merit was achieved, reaching 0.22 at 200°C. cornell.edu These findings suggest that tuning the composition of this compound-based materials through doping is a viable pathway to optimize their performance for waste heat recovery applications. cornell.edu The broader field of thermoelectric materials continues to seek improvements in the ZT value through various strategies, including nanostructuring and band structure engineering. nih.govfrontiersin.orgfrontiersin.org

Material SystemKey FindingReported ValueSource(s)
Gadolinium Sesquitelluride (Gd₂Te₃)Power Factor0.6 × 10⁻⁶ W K⁻¹ cm⁻¹ nhr4ces.de
Gadolinium Copper Telluride (GdCuTe₂)Doping for improved thermoelectric properties- cornell.edu
Samarium-doped GdCuTe₂ (Gd₁-ₓSmₓCuTe₂)Improved Figure of Merit (ZT) with heavy doping0.22 at 200°C cornell.edu
Dysprosium-doped GdCuTe₂ (Gd₁-ₓDyₓCuTe₂)Improved Figure of Merit (ZT) with heavy doping0.22 at 200°C cornell.edu

Perspectives and Outlook

Challenges and Opportunities in this compound Research

The exploration of gadolinium tellurides for energy applications presents both significant challenges and promising opportunities. A primary challenge is the synthesis and scalability of these materials. For instance, while induction melting is a viable method for producing GdTe crystals, ensuring high purity and scaling up production for industrial applications remain hurdles. nih.gov The refinement of crystal purity has been shown to be crucial for amplifying the material's unique properties. The long-term stability and potential degradation of this compound materials, whether used as catalysts or in thermoelectric devices, also require thorough investigation, especially under operational conditions which can involve high temperatures and corrosive environments. researchgate.netunt.eduresearchgate.net Furthermore, the rarity and supply chain constraints of tellurium itself could pose a challenge to the widespread adoption of these technologies. zimtu.com

Despite these challenges, the opportunities are vast. In thermoelectrics, there is a significant opportunity to enhance the figure of merit (ZT) of this compound-based materials. Strategies such as doping with elements like samarium and dysprosium have already shown promise in improving the ZT value of gadolinium copper telluride. cornell.edu Further improvements may be possible through nanostructuring and other advanced material engineering techniques. nih.govfrontiersin.org For catalytic applications, the reusability of GdTe in hydrogen production is a major advantage that can be further optimized. chemrxiv.orgresearchgate.netnih.gov Moreover, the discovery of extremely high electron mobility in GdTe₃ opens up avenues for its use in next-generation electronic and spintronic devices, representing a significant opportunity beyond its current energy applications. scitechdaily.com

Interdisciplinary Approaches and Synergistic Research Fields

Advancing the development and application of gadolinium tellurides will necessitate a highly interdisciplinary approach, integrating expertise from chemistry, physics, materials science, and engineering. The fundamental understanding of the electronic and magnetic properties of these materials, which is crucial for their application, relies on collaborative research efforts. scitechdaily.com

A particularly strong synergistic research field is computational materials science. The use of Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms behind the catalytic activity of GdTe in water splitting and the high electrical conductivity of Gd₂Te₃ in nanogenerators. researchgate.netnih.govresearchgate.net Future computational studies could accelerate the discovery of new this compound-based materials with tailored properties for specific energy applications. mpie.denhr4ces.de

The unique combination of high electron mobility and magnetic order in GdTe₃ creates a powerful synergy with the field of spintronics. scitechdaily.com This positions this compound as a promising candidate for the development of novel magnetic twistronic and spintronic devices, which could offer significant advantages in terms of energy efficiency and data storage. scitechdaily.commdpi.comhelmholtz-berlin.decnrs.fr

Furthermore, the successful fabrication of nanogenerators using 3D printing techniques highlights a synergy with advanced manufacturing. researchgate.net This approach allows for the creation of complex, customized electrode structures that can enhance the performance of energy harvesting devices. researchgate.net Continued collaboration across these diverse fields will be essential to unlock the full potential of gadolinium tellurides in addressing future energy and technology challenges.

Q & A

Q. What are the established synthesis methods for gadolinium telluride (GdTe), and how can researchers ensure reproducibility?

Methodological Answer: GdTe is typically synthesized via solid-state reactions, chemical vapor deposition (CVD), or ball-milling (for nanostructured forms). To ensure reproducibility:

  • Document precise stoichiometric ratios, reaction temperatures, and dwell times (e.g., 72 hours at 800°C for solid-state synthesis) .
  • Include purity levels of precursors (e.g., gadolinium oxide, tellurium powder) and environmental conditions (e.g., inert gas atmosphere for oxidation-sensitive reactions) .
  • Validate phase purity using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .

Q. What characterization techniques are critical for verifying GdTe’s structural and electronic properties?

Methodological Answer:

  • Structural Analysis : Use high-resolution transmission electron microscopy (HRTEM) to confirm crystallinity and nanostructuring, coupled with XRD for phase identification .
  • Electronic Properties : Employ Hall effect measurements for carrier concentration and Seebeck coefficient analysis for thermoelectric performance .
  • Defect Analysis : Positron annihilation spectroscopy or electron paramagnetic resonance (EPR) to identify vacancies or dopant sites .

Q. How should researchers design experiments to assess GdTe’s thermal stability under operational conditions?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) in controlled atmospheres (e.g., argon for oxidation resistance) to track mass loss up to 1000°C .
  • Pair with differential scanning calorimetry (DSC) to detect phase transitions and quantify enthalpy changes .
  • Validate long-term stability via cyclic heating/cooling experiments (e.g., 100 cycles at 500°C) and post-test XRD to detect structural degradation .

Advanced Research Questions

Q. What strategies optimize GdTe’s thermoelectric efficiency while minimizing lattice thermal conductivity?

Q. How can researchers resolve contradictions in reported thermoelectric properties of GdTe across studies?

Methodological Answer:

  • Data Normalization : Account for measurement variations (e.g., sample geometry, contact resistance) by standardizing protocols (e.g., ASTM E1225 for thermal conductivity) .
  • Multi-Technique Validation : Cross-check Seebeck coefficients using both steady-state and transient methods to identify instrumental biases .
  • Controlled Synthesis : Replicate conflicting studies with identical parameters (e.g., 10-hour ball-milling duration) to isolate synthesis-dependent discrepancies .

Q. What computational approaches best predict GdTe’s electronic band structure and defect thermodynamics?

Methodological Answer:

  • DFT+U : Apply Hubbard-corrected DFT to account for strong electron correlations in gadolinium’s 4f orbitals. Validate against angle-resolved photoemission spectroscopy (ARPES) data .
  • Monte Carlo Simulations : Model defect migration pathways under thermal stress to predict stability limits .
  • Machine Learning : Train models on existing datasets (e.g., Materials Project) to accelerate dopant screening for enhanced ZT values .

Q. How can interdisciplinary approaches address challenges in GdTe-based device integration?

Methodological Answer:

  • Interface Engineering : Use atomic layer deposition (ALD) to grow oxide barrier layers (e.g., Al₂O₃) on GdTe substrates, preventing interdiffusion in thermoelectric modules .
  • In Situ Characterization : Employ synchrotron X-ray diffraction during device operation to monitor real-time structural changes .
  • Collaborative Frameworks : Partner with theorists to model thermal stress distribution and experimentalists to validate mechanical durability via nanoindentation .

Methodological Guidelines for Academic Research

  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthesis protocols in open repositories like Zenodo .
  • Data Contradictions : Use statistical tools (e.g., Bland-Altman plots) to quantify measurement agreement and identify outliers .
  • Ethical Reporting : Disclose all synthesis variables (e.g., trace impurities) and negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.